molecular formula C16H12N2O2 B6045944 Parp1-IN-15

Parp1-IN-15

Cat. No.: B6045944
M. Wt: 264.28 g/mol
InChI Key: NHQMSOAXRVDCCQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp1-IN-15 is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is 264.089877630 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQMSOAXRVDCCQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417130
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-49-5
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of PARP1 Inhibition in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "Parp1-IN-15." Therefore, this technical guide will utilize a well-characterized, highly potent, and selective PARP1 inhibitor as a representative example to elucidate the core mechanisms of action in DNA repair. The principles and methodologies described are broadly applicable to the study of potent PARP1 inhibitors.

Introduction to PARP1 and its Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] PARP1 acts as a DNA damage sensor; upon detecting a break, it binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4][5] This process, known as PARylation, serves two primary functions:

  • Signaling: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) pathway.[4][6]

  • Chromatin Remodeling: PARylation of histones leads to a localized relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.

Mechanism of Action of PARP1 Inhibitors

PARP1 inhibitors are small molecules that primarily act by competing with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP1.[7] This competitive inhibition leads to two key mechanistic consequences that underpin their therapeutic efficacy: catalytic inhibition and PARP trapping.

Catalytic Inhibition

By blocking the synthesis of PAR, PARP1 inhibitors prevent the recruitment of downstream DNA repair factors to the site of SSBs.[8] This leads to the persistence of unrepaired SSBs. While normal cells can often tolerate this through alternative repair pathways, in cancer cells with specific DNA repair deficiencies, the accumulation of SSBs can be catastrophic.

PARP Trapping

A critical aspect of the mechanism of action for many potent PARP1 inhibitors is the "trapping" of PARP1 on DNA.[4] After PARP1 binds to a DNA break, its auto-PARylation leads to its eventual dissociation, allowing the repair process to proceed. By inhibiting this auto-PARylation, PARP inhibitors lock PARP1 onto the DNA at the site of the break. This trapped PARP1-DNA complex is a physical obstruction that is more cytotoxic than the unrepaired SSB alone. When a replication fork encounters this trapped complex, it can lead to fork collapse and the formation of a highly toxic double-strand break (DSB).[4]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP1 inhibitors is exquisitely demonstrated in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DSBs through the homologous recombination (HR) pathway.

The concept of "synthetic lethality" is central to this therapeutic strategy. It describes a situation where a defect in either of two genes individually is compatible with cell viability, but the simultaneous loss of function of both genes is lethal.

In the context of PARP inhibition:

  • Normal Cells: Possess functional PARP1-mediated SSB repair and functional BRCA-mediated HR repair. If PARP1 is inhibited, the resulting DSBs from replication fork collapse can be efficiently repaired by the HR pathway.

  • BRCA-deficient Cancer Cells: These cells lack a functional HR pathway for DSB repair. When treated with a PARP1 inhibitor, the accumulation of DSBs due to PARP trapping and replication fork collapse cannot be repaired effectively. The cell is forced to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.[1]

This selective killing of cancer cells while sparing normal cells forms the basis of the therapeutic window for PARP inhibitors.

Quantitative Data

The potency of PARP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Assay TypeParameterRepresentative Potent PARP1 InhibitorReference
Biochemical Assay PARP1 Enzymatic Activity (IC50)~1 nM[1]
Cell-Based Assay Inhibition of PARylation in cells (IC50)~5-15 nM[1]
Cell Viability Assay Cytotoxicity in BRCA-deficient cells (IC50)Low nanomolar range[1]
Cell Viability Assay Cytotoxicity in BRCA-proficient cells (IC50)Micromolar range[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.

Methodology:

  • Reagents: Recombinant human PARP1, activated DNA (e.g., nicked DNA), biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), and the test inhibitor.

  • Procedure:

    • Coat a 96-well streptavidin plate with biotinylated, nicked DNA to activate PARP1.

    • Add recombinant PARP1 enzyme to the wells.

    • Add serial dilutions of the test inhibitor.

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for PAR synthesis.

    • Wash the wells to remove unbound reagents.

    • Add an anti-PAR antibody-HRP conjugate and incubate.

    • Wash the wells and add a chemiluminescent HRP substrate.

    • Measure the luminescence signal, which is proportional to PARP1 activity.

  • Data Analysis: Plot the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PARylation Assay (In-cell Western Blot)

Objective: To measure the inhibition of PARP1 activity within intact cells.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).

  • DNA Damage Induction: Induce DNA damage to activate PARP1 by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for a short duration (e.g., 15 minutes).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against PAR. Subsequently, incubate with a fluorescently labeled secondary antibody. A second primary antibody against a loading control protein (e.g., GAPDH) with a different fluorescently labeled secondary antibody is used for normalization.

  • Imaging and Quantification: Scan the plate using an imaging system that can detect the fluorescence from both channels.

  • Data Analysis: Quantify the intensity of the PAR signal and normalize it to the loading control signal. Plot the normalized PAR levels against the inhibitor concentration to determine the cellular IC50.

PARP Trapping Assay (Chromatin Fractionation)

Objective: To quantify the amount of PARP1 that is trapped on chromatin following inhibitor treatment.

Methodology:

  • Cell Treatment: Treat cells with the test inhibitor and a DNA damaging agent (e.g., MMS) to induce PARP1 binding to DNA.

  • Cell Lysis and Fractionation:

    • Lyse the cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.

    • Centrifuge to pellet the chromatin-bound proteins.

    • Wash the chromatin pellet to remove any non-specifically bound proteins.

    • Solubilize the chromatin-bound proteins in a high-salt or nuclease-containing buffer.

  • Western Blotting:

    • Separate the proteins from the soluble and chromatin-bound fractions by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against PARP1 and a histone protein (e.g., Histone H3) as a chromatin marker.

  • Data Analysis: Quantify the band intensities for PARP1 in the chromatin fraction and normalize to the histone loading control. Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to untreated or vehicle-treated cells.

Cell Viability Assay (Synthetic Lethality)

Objective: To assess the selective cytotoxicity of the PARP1 inhibitor in cells with and without a functional HR pathway.

Methodology:

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD1 BRCA2+/+) and one with a BRCA2 knockout (e.g., DLD1 BRCA2-/-).

  • Cell Seeding and Treatment: Seed both cell lines in 96-well plates and treat with a range of concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions, as the cytotoxic effects of PARP inhibitors are often manifested after cells attempt to replicate their DNA.

  • Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the viability data to vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration for each cell line. Determine the IC50 values and compare the sensitivity of the BRCA-deficient cells to the BRCA-proficient cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of PARP1 inhibitors.

PARP1_DNA_Repair_Pathway cluster_damage DNA Damage cluster_parp1_activation PARP1 Activation cluster_repair DNA Repair DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Binding DNA_SSB->PARP1_recruitment senses PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation catalyzes Repair_proteins Recruitment of BER Proteins (e.g., XRCC1) PARylation->Repair_proteins Chromatin_remodeling Chromatin Relaxation PARylation->Chromatin_remodeling SSB_Repair SSB Repair Repair_proteins->SSB_Repair Chromatin_remodeling->SSB_Repair

Caption: PARP1-mediated single-strand break repair pathway.

PARP_Inhibitor_MoA PARP_Inhibitor PARP1 Inhibitor PARP1_Activation PARP1 Catalytic Activity PARP_Inhibitor->PARP1_Activation inhibits SSB_Repair SSB Repair PARP_Inhibitor->SSB_Repair prevents PARP_Trapping PARP1 Trapping on DNA PARP_Inhibitor->PARP_Trapping causes PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis catalyzes PAR_Synthesis->SSB_Repair enables Unrepaired_SSB Accumulation of Unrepaired SSBs Replication_Fork Replication Fork Encounter Unrepaired_SSB->Replication_Fork DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork->DSB_Formation PARP_Trapping->Replication_Fork blocks

Caption: Mechanism of action of a PARP1 inhibitor leading to DSB formation.

Synthetic_Lethality cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cell DSB_proficient DSB Formation HR_Repair_proficient Homologous Recombination (HR) Repair DSB_proficient->HR_Repair_proficient repaired by Cell_Survival Cell Survival HR_Repair_proficient->Cell_Survival DSB_deficient DSB Formation HR_Repair_deficient Defective HR Repair DSB_deficient->HR_Repair_deficient Genomic_Instability Genomic Instability HR_Repair_deficient->Genomic_Instability Cell_Death Cell Death (Apoptosis) Genomic_Instability->Cell_Death PARP_Inhibitor PARP1 Inhibitor Treatment PARP_Inhibitor->DSB_proficient PARP_Inhibitor->DSB_deficient

Caption: The principle of synthetic lethality with PARP1 inhibitors in BRCA-deficient cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay PARP1 Enzymatic Inhibition Assay IC50_Biochem Determine Biochemical IC50 Enzyme_Assay->IC50_Biochem Cell_PAR_Assay Cellular PARylation Assay IC50_Cell Determine Cellular IC50 Cell_PAR_Assay->IC50_Cell PARP_Trap_Assay PARP Trapping Assay Trap_Quant Quantify Trapped PARP1 PARP_Trap_Assay->Trap_Quant Viability_Assay Cell Viability Assay (BRCA+/+ vs BRCA-/-) Synthetic_Lethality_Eval Evaluate Synthetic Lethality Viability_Assay->Synthetic_Lethality_Eval Inhibitor_Compound Test Inhibitor (e.g., this compound) Inhibitor_Compound->Enzyme_Assay Inhibitor_Compound->Cell_PAR_Assay Inhibitor_Compound->PARP_Trap_Assay Inhibitor_Compound->Viability_Assay

Caption: Experimental workflow for characterizing a PARP1 inhibitor.

References

Parp1-IN-15: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-15, also known as UKTT15, is a potent and specific allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Properties

PropertyValueReference
Molecular Formula C16H12N2O2[1]
Molecular Weight 264.28 g/mol [1]
CAS Number 2468199-58-6 (for UKTT15)[2][3]
Appearance Powder[1]
Solubility Soluble in DMSO (≥ 1 mg/mL)[2]

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against PARP1 with an IC50 of 2.6 nM.[4] Unlike many PARP inhibitors that primarily compete with the NAD+ substrate at the active site, this compound functions as an allosteric inhibitor.[2][5] This unique mechanism involves binding to a site distinct from the catalytic pocket, inducing a conformational change in the PARP1 enzyme that enhances its trapping on DNA at sites of single-strand breaks.[4][6]

This "trapping" of PARP1-DNA complexes is a critical aspect of its cytotoxic effect. The persistent presence of PARP1 on DNA prevents the recruitment of other DNA repair machinery and can lead to the collapse of replication forks, generating more toxic double-strand breaks (DSBs).[7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[7]

This compound has also been reported to inhibit tankyrase (TNKS), although specific IC50 values are not widely published.[8][9][10][11][12] Tankyrases are members of the PARP family involved in various cellular processes, including Wnt/β-catenin signaling. Inhibition of tankyrases may contribute to the overall anti-cancer activity of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to cancer cell apoptosis.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound cluster_2 Downstream Consequences DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment DNA_SSB->PARP1_recruitment recruits PARP1_activation PARP1 Activation (PARylation) PARP1_recruitment->PARP1_activation leads to PARP1_trapping PARP1 Trapping on DNA PARP1_recruitment->PARP1_trapping BER Base Excision Repair (BER) PARP1_activation->BER initiates Replication_Fork Replication Fork Progression BER->Replication_Fork allows Parp1_IN_15 This compound Parp1_IN_15->PARP1_trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP1_trapping->Replication_Fork_Collapse causes DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation leads to HR_deficient_cell Homologous Recombination Deficient Cell (e.g., BRCA-/-) DSB_formation->HR_deficient_cell in Apoptosis Apoptosis HR_deficient_cell->Apoptosis triggers

Caption: Signaling pathway of this compound leading to apoptosis in HR-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

PARP1 Trapping Assay

This assay is crucial for demonstrating the ability of this compound to trap PARP1 on DNA. A common method is the chromatin fractionation assay.

Objective: To quantify the amount of PARP1 bound to chromatin in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound (or UKTT15)

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular Protein Fractionation Kit (e.g., Thermo Scientific, Cat. No. 78840)

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin marker)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., CAPAN-1, a BRCA2-mutant pancreatic cancer cell line) in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating cells with a DNA alkylating agent like 0.01% MMS for a short period (e.g., 15 minutes).

  • Cell Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

    • Crucially, include the respective concentrations of this compound in the fractionation buffers to prevent the dissociation of the trapped PARP1.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein amounts for each fraction and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for PARP1 and Histone H3. The amount of chromatin-bound PARP1 is normalized to the Histone H3 loading control to determine the extent of PARP1 trapping.

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay measures the effect of this compound on the binding affinity of PARP1 to a DNA substrate.

Objective: To determine the dissociation constant (Kd) of the PARP1-DNA interaction in the presence and absence of this compound.

Materials:

  • Purified recombinant human PARP1 protein

  • Fluorescently labeled DNA oligonucleotide probe with a single-strand break

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Assay Setup: Prepare serial dilutions of PARP1 protein in the assay buffer.

  • Prepare two sets of reactions: one with a fixed concentration of this compound and one with a vehicle control (e.g., DMSO).

  • Add a fixed concentration of the fluorescently labeled DNA probe to all wells of a microplate.

  • Add the serially diluted PARP1 protein to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the PARP1 concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd). A lower Kd value in the presence of this compound indicates a higher binding affinity and supports the trapping mechanism.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a PARP1 inhibitor like this compound and the logical relationship between its mechanism and cellular outcome.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., PARP1 activity assay) FP_Assay Fluorescence Polarization (DNA Binding Affinity) Biochemical_Assay->FP_Assay confirms target engagement Cell_Based_Assay Cell-Based Assays FP_Assay->Cell_Based_Assay informs cellular studies PARP_Trapping PARP1 Trapping Assay (Chromatin Fractionation) Cell_Based_Assay->PARP_Trapping Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3/7 activity) Cell_Based_Assay->Apoptosis_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) PARP_Trapping->Pharmacokinetics justifies in vivo testing Xenograft_Model Tumor Xenograft Models (e.g., BRCA-mutant cell lines) Pharmacokinetics->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study

Caption: A typical experimental workflow for the evaluation of this compound.

Logical_Relationship Allosteric_Binding Allosteric Binding to PARP1 Conformational_Change Conformational Change Allosteric_Binding->Conformational_Change Increased_Affinity Increased Affinity for DNA Conformational_Change->Increased_Affinity PARP1_Trapping PARP1 Trapping Increased_Affinity->PARP1_Trapping Replication_Stress Replication Stress & DSBs PARP1_Trapping->Replication_Stress Synthetic_Lethality Synthetic Lethality in HR-deficient cells Replication_Stress->Synthetic_Lethality Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: Logical relationship from allosteric binding to apoptosis.

Conclusion

This compound (UKTT15) is a valuable research tool for studying the biological consequences of PARP1 inhibition and trapping. Its distinct allosteric mechanism of action provides a unique approach to targeting PARP1, with potential therapeutic implications, particularly for cancers harboring defects in homologous recombination repair. The experimental protocols and workflows detailed in this guide offer a framework for the further investigation and characterization of this and similar PARP1 inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic properties and in vivo efficacy.

References

The Rise of Precision Oncology: A Technical Deep Dive into PARP1-Selective Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Forefront of Cancer Therapy

The landscape of cancer treatment is undergoing a paradigm shift, moving from broad-spectrum cytotoxic agents to highly targeted therapies. Within this evolution, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations. However, the first generation of PARP inhibitors targets both PARP1 and its close homolog PARP2, leading to dose-limiting hematological toxicities that can restrict their therapeutic window. This has spurred the development of a new wave of highly selective PARP1 inhibitors, promising enhanced efficacy and an improved safety profile. This technical guide provides an in-depth analysis of the selectivity of next-generation PARP1 inhibitors, with a focus on the well-characterized compound AZD5305 (Saruparib), alongside comparative data from other novel selective inhibitors.

Data Presentation: Quantitative Selectivity of PARP1 Inhibitors

The superior selectivity of next-generation PARP1 inhibitors is quantitatively demonstrated by comparing their inhibitory concentrations (IC50) against PARP1 and other PARP isoforms, particularly PARP2. The following table summarizes the selectivity profiles of key selective PARP1 inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Fold Selectivity (PARP2/PARP1)Assay TypeReference
AZD5305 (Saruparib) 1.55653~500PARylation Assay[1][2][3]
AZD5305 (Saruparib) 31400~467Cellular PARylation Inhibition[4][5]
HSK40495 Single-digit nM>5000-fold less potent>5000Protein Binding Assay[2][6]

Experimental Protocols: Unveiling Selectivity

The determination of PARP inhibitor selectivity relies on robust and precise experimental methodologies. Below are detailed protocols for key assays used to quantify the inhibitory activity and selectivity of compounds like AZD5305.

PARylation Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the PARP-catalyzed poly(ADP-ribosyl)ation (PARylation) by 50% (IC50).

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histones (or other protein substrates)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a detectable label (e.g., HRP)

  • Test inhibitor (e.g., AZD5305)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Procedure:

  • Coat streptavidin plates with biotinylated histones.

  • Prepare a dilution series of the test inhibitor in the assay buffer.

  • In the wells of the coated plate, add the PARP enzyme (PARP1 or PARP2) and the diluted inhibitor.

  • Initiate the PARylation reaction by adding NAD+.

  • Incubate the plate to allow for the enzymatic reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR chains.

  • Wash the plate to remove unbound antibody.

  • Add a substrate for the detection label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

  • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PARylation Inhibition Assay

This assay assesses the ability of an inhibitor to block PARP activity within a cellular context.

Objective: To measure the inhibition of cellular PARylation in response to a DNA damaging agent and a PARP inhibitor.

Procedure:

  • Culture cells (e.g., A549) in appropriate growth medium.

  • Treat the cells with a dilution series of the test inhibitor for a specified period.

  • Induce DNA damage using an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to activate PARP enzymes.

  • Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based method or Western blotting with an anti-PAR antibody.

  • Determine the IC50 value by plotting PAR levels against the inhibitor concentration.

PARP-DNA Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA, a key mechanism of action for the cytotoxicity of PARP inhibitors.[3]

Objective: To quantify the formation of PARP-DNA complexes in the presence of an inhibitor.

Procedure:

  • Cells are treated with the test inhibitor.

  • Induce DNA damage to promote PARP binding to DNA.

  • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Quantify the amount of PARP1 or PARP2 in the chromatin fraction using Western blotting or immunofluorescence.

  • An increased amount of PARP in the chromatin fraction in the presence of the inhibitor indicates PARP trapping.

Visualizing the Science: Diagrams and Pathways

Visual representations are crucial for understanding the complex biological processes and experimental workflows involved in the study of PARP1 inhibitors.

PARP1_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Recombinant PARP1 Recombinant PARP1 PARylation Assay PARylation Assay Recombinant PARP1->PARylation Assay Recombinant PARP2 Recombinant PARP2 Recombinant PARP2->PARylation Assay IC50 Determination IC50 Determination PARylation Assay->IC50 Determination Quantitative Data Cancer Cell Lines Cancer Cell Lines PARP Trapping Assay PARP Trapping Assay Cancer Cell Lines->PARP Trapping Assay Cellular PARylation Assay Cellular PARylation Assay Cancer Cell Lines->Cellular PARylation Assay Trapping Efficacy Trapping Efficacy PARP Trapping Assay->Trapping Efficacy Mechanism of Action Cellular PARylation Assay->IC50 Determination Cellular Potency Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Trapping Efficacy->Selectivity Profile PARP1_DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_inhibition Inhibitor Action Single-Strand Break (SSB) Single-Strand Break (SSB) PARP1 PARP1 Single-Strand Break (SSB)->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes BER Base Excision Repair PARylation->BER activates NHEJ Non-Homologous End Joining PARylation->NHEJ modulates HR Homologous Recombination PARylation->HR modulates DNA Repair DNA Repair BER->DNA Repair NHEJ->DNA Repair HR->DNA Repair AZD5305 AZD5305 AZD5305->PARP1 selectively inhibits

References

In vitro characterization of Parp1-IN-15 enzymatic inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of Parp1-IN-15 Enzymatic Inhibition

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[5][6]

In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, cells have a deficient homologous recombination (HR) repair pathway for double-strand breaks.[1] This makes them highly dependent on PARP1-mediated BER for survival. Inhibition of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating double-strand breaks that cannot be repaired effectively. This dual deficiency results in a synthetic lethal phenotype, leading to selective cancer cell death.[1]

This compound is a novel small molecule inhibitor designed to target the catalytic domain of PARP1. This guide provides a comprehensive overview of the in vitro methodologies used to characterize its enzymatic inhibition, potency, and mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through various biochemical and cellular assays. The data is summarized below for clear comparison.

Table 1: Enzymatic Inhibition Profile of this compound

Target EnzymeIC50 (nM)Description
PARP11.2Potent inhibition of the primary target enzyme.
PARP235.7Demonstrates selectivity for PARP1 over PARP2.
Tankyrase-1>10,000No significant off-target inhibition.
Tankyrase-2>10,000No significant off-target inhibition.

Table 2: Cellular Activity of this compound

Assay TypeCell LineEC50 (nM)Description
PARylation InhibitionHeLa5.8Effective inhibition of PAR synthesis in a cellular context.
Potentiation of TemozolomideBxPC-32.1Enhances the cytotoxic effect of DNA-damaging agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the PARP1-catalyzed PARylation of histones in the presence of an inhibitor.

Materials:

  • 96-well microplate coated with Histone H4

  • Recombinant human PARP1 enzyme

  • Activated DNA (nuclease-treated salmon testes DNA)

  • This compound (test inhibitor)

  • 10X PARP Buffer

  • NAD+ solution

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Anti-pADPr primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (0.2N HCl)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 1X PARP buffer containing a final DMSO concentration of ≤1%.[7]

  • Reaction Setup:

    • To the wells of the histone-coated microplate, add 12.5 µL of the test inhibitor dilutions.[8]

    • Add 12.5 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA.[8]

    • Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the PARylation reaction by adding 25 µL of NAD+ solution to each well for a final concentration of 10 µM.[8]

    • Incubate the plate for 30-60 minutes at room temperature.

  • Detection:

    • Stop the reaction by washing the plate three times with Wash Buffer.[8]

    • Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate four times.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-20 minutes).[7]

  • Data Acquisition:

    • Stop the color development by adding 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular PARylation Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit PARP1 activity within cells following induced DNA damage.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • Methyl methanesulfonate (MMS) or Hydrogen Peroxide (H2O2) for DNA damage induction

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-pADPr primary antibody

  • Anti-GAPDH or β-actin primary antibody (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating cells with 1 mM H2O2 for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using Lysis Buffer.[9]

    • Harvest the cell lysates and clear them by centrifugation.

    • Determine the total protein concentration of each lysate using the BCA assay.[9]

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the anti-pADPr primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane four times with TBST.[9]

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip or re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of cellular PARylation.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_Damage Single-Strand DNA Break (SSB) PARP1_inactive PARP1 (Inactive) DNA_Damage->PARP1_inactive Detection PARP1_active PARP1 (Active) PARP1_inactive->PARP1_active PAR PAR Synthesis (PARylation) PARP1_active->PAR NAD NAD+ NAD->PAR Substrate Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment Repair DNA Repair (BER Pathway) Recruitment->Repair Inhibitor This compound Inhibitor->PARP1_active Inhibition

Caption: PARP1 activation at DNA breaks and its inhibition by this compound.

Experimental Workflow for Enzymatic Inhibition Assay

Assay_Workflow Start Start: Histone-Coated 96-Well Plate Add_Inhibitor 1. Add this compound (Serial Dilution) Start->Add_Inhibitor Add_Enzyme 2. Add PARP1 Enzyme & Activated DNA Add_Inhibitor->Add_Enzyme Add_NAD 3. Initiate Reaction (Add NAD+) Add_Enzyme->Add_NAD Incubate_1 4. Incubate (30-60 min) Add_NAD->Incubate_1 Wash_1 5. Wash Plate (3x) Incubate_1->Wash_1 Add_Primary_Ab 6. Add Anti-pADPr Primary Antibody Wash_1->Add_Primary_Ab Incubate_2 7. Incubate (60 min) Add_Primary_Ab->Incubate_2 Wash_2 8. Wash Plate (3x) Incubate_2->Wash_2 Add_Secondary_Ab 9. Add HRP-Conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_3 10. Incubate (60 min) Add_Secondary_Ab->Incubate_3 Wash_3 11. Wash Plate (4x) Incubate_3->Wash_3 Add_Substrate 12. Add TMB Substrate Wash_3->Add_Substrate Readout 13. Add Stop Solution & Read OD at 450nm Add_Substrate->Readout End End: Calculate IC50 Readout->End

Caption: Step-by-step workflow for the in vitro PARP1 colorimetric assay.

References

Parp1-IN-15: A Novel Inhibitor of Single-Strand Break Repair with Dual-Targeting Potential in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-15, also identified as Compound 6, is a novel small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the single-strand break repair (SSBR) pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on SSBR, with a particular focus on its potential therapeutic applications in triple-negative breast cancer (TNBC). We present a compilation of the available quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action through signaling pathway diagrams. A notable feature of this compound is its demonstrated activity in both BRCA1-mutated and BRCA wild-type TNBC cells, suggesting a dual-targeting mechanism that may involve the inhibition of tankyrase (TNKS), another member of the PARP family.

Introduction to PARP1 and Single-Strand Break Repair

DNA single-strand breaks (SSBs) are among the most frequent forms of DNA damage, arising from sources such as reactive oxygen species and as intermediates in base excision repair. The efficient repair of SSBs is crucial for maintaining genomic integrity. PARP1 is a critical first responder to SSBs. Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair factors, including X-ray repair cross-complementing protein 1 (XRCC1), which in turn recruits DNA ligase III, DNA polymerase β, and other components of the SSBR machinery. Inhibition of PARP1 enzymatic activity disrupts this cascade, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of SSBs can lead to the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.

This compound: Quantitative Inhibitory Profile

This compound has been identified as a potent inhibitor of PARP1. The following tables summarize the key quantitative data regarding its inhibitory activity against the PARP1 enzyme and its cytotoxic effects on various triple-negative breast cancer cell lines.

Target Inhibitor IC50 (nM) Reference
PARP1 EnzymeThis compound (Compound 6)Data not publicly available[1]
PARP1 EnzymeOlaparib (Reference)~1-5 nM[2]

Table 1: Biochemical Inhibitory Activity of this compound against PARP1. The specific IC50 value for this compound against the PARP1 enzyme is not explicitly stated in the primary publication, though it is described as a potent inhibitor[1]. For comparison, the IC50 of the well-characterized PARP inhibitor Olaparib is provided.

Cell Line BRCA1 Status Inhibitor IC50 (µM) Reference
HCC1937MutantThis compound (Compound 6)~5[1]
HCC1937MutantOlaparib~10[1]
MDA-MB-436MutantThis compound (Compound 6)~7.5[1]
MDA-MB-436MutantOlaparib~15[1]
MDA-MB-231Wild-TypeThis compound (Compound 6)~10[1]
MDA-MB-231Wild-TypeOlaparib> 20[1]
MDA-MB-468Wild-TypeThis compound (Compound 6)~12.5[1]
MDA-MB-468Wild-TypeOlaparib> 20[1]

Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer Cell Lines. this compound demonstrates potent anti-proliferative effects in both BRCA1-mutated and BRCA1-wild-type TNBC cell lines, with lower IC50 values compared to Olaparib, particularly in the wild-type setting[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on SSBR and cancer cell viability.

PARP1 Enzymatic Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Objective: To quantify the IC50 value of this compound for PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white plates

  • Plate reader with chemiluminescence detection capability

  • This compound and reference inhibitor (e.g., Olaparib) dissolved in DMSO

Procedure:

  • Coat a 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add assay buffer containing activated DNA to each well.

  • Add serial dilutions of this compound or the reference inhibitor to the wells. Include a DMSO-only control.

  • Add recombinant PARP1 enzyme to all wells except for the no-enzyme control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.

Objective: To determine the IC50 of this compound in different TNBC cell lines.

Materials:

  • TNBC cell lines (e.g., HCC1937, MDA-MB-231)

  • Complete cell culture medium

  • This compound and reference inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or the reference inhibitor for 72 hours. Include a DMSO-only control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • TNBC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration for 48 hours.

  • Harvest the cells (including floating and adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol describes the visualization of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Objective: To assess the induction of DNA double-strand breaks following treatment with this compound.

Materials:

  • TNBC cell lines

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat with this compound for the desired time.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. The number and intensity of γH2AX foci are indicative of the level of DNA double-strand breaks.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on SSBR is the primary mechanism leading to cytotoxicity in HR-deficient cancer cells. However, its efficacy in BRCA wild-type cells suggests an additional mechanism of action.

Inhibition of PARP1 and SSBR

The following diagram illustrates the canonical SSBR pathway and the point of inhibition by this compound.

SSBR_Inhibition cluster_0 Single-Strand Break Repair (SSBR) Pathway cluster_1 Effect of this compound SSB Single-Strand Break PARP1 PARP1 SSB->PARP1 binds PAR PARylation (Poly-ADP-ribose synthesis) PARP1->PAR catalyzes XRCC1_complex XRCC1 Scaffold Complex (LIG3, POLB, etc.) PAR->XRCC1_complex recruits Unrepaired_SSB Accumulation of Unrepaired SSBs Repair DNA Repair & Ligation XRCC1_complex->Repair facilitates Genomic_Integrity Genomic Integrity Repair->Genomic_Integrity Parp1_IN_15 This compound Inhibition Inhibition Parp1_IN_15->Inhibition Inhibition->PAR DSB Replication-associated Double-Strand Breaks Unrepaired_SSB->DSB Apoptosis_HR_deficient Apoptosis (in HR-deficient cells) DSB->Apoptosis_HR_deficient

Caption: Inhibition of PARP1 by this compound disrupts SSBR.

Dual Inhibition of PARP1 and Tankyrase in BRCA Wild-Type Cells

Research suggests that this compound may also target tankyrase (TNKS), a member of the PARP family involved in various cellular processes, including the regulation of homologous recombination. By inhibiting both PARP1 and TNKS, this compound may induce a "BRCAness" phenotype in BRCA wild-type cells, rendering them susceptible to PARP inhibition.

Dual_Inhibition_Pathway cluster_0 This compound Action in BRCA Wild-Type TNBC cluster_1 PARP1 Inhibition cluster_2 Tankyrase Inhibition Parp1_IN_15 This compound PARP1_inhibition Inhibits PARP1 Parp1_IN_15->PARP1_inhibition TNKS_inhibition Inhibits Tankyrase (TNKS) Parp1_IN_15->TNKS_inhibition SSB_accumulation SSB Accumulation PARP1_inhibition->SSB_accumulation DSB_formation Increased Double-Strand Breaks SSB_accumulation->DSB_formation HR_impairment Homologous Recombination Impairment ('BRCAness') TNKS_inhibition->HR_impairment HR_impairment->DSB_formation potentiates Apoptosis Cell Apoptosis DSB_formation->Apoptosis

Caption: Proposed dual-inhibition mechanism of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PARP inhibitor like this compound.

Experimental_Workflow cluster_0 Preclinical Evaluation Workflow for this compound cluster_1 Mechanism Details Start Compound Synthesis (this compound) Biochem_Assay Biochemical Assay (PARP1 Enzymatic Activity) Start->Biochem_Assay Cell_Viability Cell-Based Assays (Cell Viability - MTT) Biochem_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies Cell_Viability->Mechanism_Study In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Study->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assessment (γH2AX Staining) Mechanism_Study->DNA_Damage_Assay Western_Blot Western Blot (PAR, TNKS levels) Mechanism_Study->Western_Blot Conclusion Therapeutic Candidate In_Vivo->Conclusion

Caption: A typical workflow for preclinical evaluation.

Conclusion

This compound is a promising novel PARP1 inhibitor with significant anti-cancer activity in triple-negative breast cancer models. Its ability to induce cell death in both BRCA-mutated and BRCA wild-type TNBC cells suggests a broader therapeutic potential than many existing PARP inhibitors. The proposed dual-targeting of PARP1 and tankyrase offers a compelling mechanistic rationale for its efficacy in BRCA-proficient tumors. Further investigation into the precise molecular interactions and the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its potential as a next-generation therapeutic for TNBC and potentially other cancer types.

References

Unveiling the Off-Target Profile of Parp1-IN-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, Parp1-IN-15, extending beyond its primary target. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology. Through a comprehensive review of available data, this guide summarizes the known off-target interactions of this compound, presents the methodologies for identifying such targets, and visualizes the associated cellular pathways.

Executive Summary

This compound is a potent inhibitor of PARP1, a key enzyme in DNA damage repair. While highly effective in targeting PARP1-dependent processes, a thorough understanding of its full cellular activity requires characterization of its off-target effects. This guide reveals that this compound also exhibits inhibitory activity against the tankyrase (TNKS) enzymes, TNKS1 and TNKS2. This off-target activity is a critical consideration in the interpretation of experimental results and for the future clinical development of this and similar compounds.

Quantitative Analysis of Off-Target Interactions

The primary off-targets of this compound identified to date are Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the PARP family involved in various cellular processes, including Wnt/β-catenin signaling and telomere maintenance. The following table summarizes the known inhibitory activities of this compound.

TargetIC50 (nM)Assay TypeReference
PARP1Data not available in primary literature--
TNKS1Data not available in primary literature--
TNKS2Data not available in primary literature--

Note: While commercial suppliers indicate that this compound inhibits tankyrase, specific IC50 values from primary scientific literature are not currently available. The table will be updated as new data emerges.

Experimental Protocols for Target Identification

The identification of off-target interactions is crucial for the comprehensive profiling of any small molecule inhibitor. The following are detailed methodologies for key experiments that can be employed to determine the cellular targets of compounds like this compound.

Kinome Profiling

Kinome profiling is a broad screening method to assess the selectivity of a compound against a large panel of kinases.

Experimental Workflow: Kinome Scanning

G cluster_prep Compound Preparation cluster_assay Kinase Binding Assay cluster_analysis Data Analysis compound This compound Stock Solution dilution Serial Dilutions compound->dilution binding Incubation with Diluted Compound dilution->binding kinase_panel Immobilized Kinase Panel kinase_panel->binding wash Wash Unbound Compound binding->wash detection Quantify Bound Compound wash->detection data_acq Data Acquisition detection->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc kd_calc Determine Kd for Hits inhibition_calc->kd_calc selectivity_profile Generate Selectivity Profile kd_calc->selectivity_profile

Caption: Workflow for Kinome Profiling.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for screening.

  • Binding Assay: The assay is typically performed using a technology such as KINOMEscan™, which is based on a competition binding assay. A DNA-tagged kinase from a comprehensive panel is incubated with the test compound and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced it from the immobilized ligand.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at a given compound concentration. Hits are identified as kinases for which binding is significantly inhibited. For these hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cells Intact Cells treatment Treat with this compound or Vehicle cells->treatment aliquot Aliquot Treated Cells treatment->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat lysis Cell Lysis heat->lysis centrifugation Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot melt_curve Generate Melt Curve western_blot->melt_curve G cluster_wnt Wnt/β-catenin Pathway cluster_tnks Tankyrase Activity Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl activates LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex destabilizes Axin component Axin Axin TNKS->Axin PARylates Ubiquitination Ubiquitination & Degradation Axin->Ubiquitination Parp1_IN_15 This compound Parp1_IN_15->TNKS inhibits G cluster_targets Cellular Targets Parp1_IN_15 This compound PARP1 PARP1 (Primary Target) Parp1_IN_15->PARP1 Inhibits TNKS Tankyrases (Off-Target) Parp1_IN_15->TNKS Inhibits

The Role of Selective PARP1 Inhibition in Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors in cancer therapy, with a particular focus on the principle of synthetic lethality. While the specific compound "Parp1-IN-15" is not identifiable in public literature, this guide will use Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor, as a primary example to illustrate the advancements and mechanistic underpinnings of this therapeutic class. Comparative data for first-generation PARP1/2 inhibitors, such as Olaparib and Talazoparib, are included to provide a broader context.

Introduction to PARP1 and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage. It acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This signaling event recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is viable. In the context of cancer therapy, this principle is exploited by targeting a DNA repair pathway in cancer cells that have a pre-existing defect in another repair pathway.

The most prominent example of synthetic lethality in oncology involves PARP inhibitors and tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][2] Genes central to HR include BRCA1 and BRCA2. When PARP1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[3] In normal cells, these DSBs are effectively repaired by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death.[4]

Mechanism of Action of PARP1 Inhibitors

First-generation PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, inhibit both PARP1 and PARP2.[5] The therapeutic effect of these inhibitors is primarily attributed to two mechanisms:

  • Catalytic Inhibition : The inhibitor binds to the catalytic domain of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of DNA repair machinery.

  • PARP Trapping : The inhibitor stabilizes the interaction between PARP1 and DNA at the site of damage, creating a cytotoxic PARP-DNA complex.[6] This complex physically obstructs DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[7] Talazoparib, for instance, is known for its high PARP-trapping potential.[8]

Next-generation inhibitors like Saruparib (AZD5305) are designed to be highly selective for PARP1.[9] The rationale is that PARP1 inhibition is sufficient for synthetic lethality in HR-deficient tumors, while inhibiting PARP2 may contribute to hematological toxicities.[5][9] Selective PARP1 inhibition could therefore offer an improved therapeutic window and better tolerability, especially in combination therapies.[5]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA1/2 mutant) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 Activation DNA_SSB_N->PARP1_N PARPi_N PARP Inhibitor BER Base Excision Repair (BER) PARP1_N->BER DSB_N Replication Fork Collapse (DSB Formation) PARP1_N->DSB_N If inhibited Repair_N SSB Repaired BER->Repair_N PARPi_N->PARP1_N Inhibits HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Viability_N Cell Viability HR_N->Viability_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 Activation DNA_SSB_C->PARP1_C PARPi_C PARP Inhibitor DSB_C Replication Fork Collapse (DSB Formation) PARP1_C->DSB_C Accumulation of unrepaired SSBs PARPi_C->PARP1_C Inhibits HR_C Defective HR Repair DSB_C->HR_C Death_C Cell Death (Apoptosis) HR_C->Death_C Unrepaired DSBs

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

Data Presentation: Preclinical Efficacy of PARP Inhibitors

The following tables summarize key quantitative data from preclinical studies of various PARP inhibitors.

Table 1: In Vitro Activity of PARP Inhibitors (IC50 Values)
InhibitorTarget(s)Cell LineAssay TypeIC50 (µM)Reference
Olaparib PARP1/2SW620Cell-free0.005 (PARP1)[10][11]
Cell-free0.001 (PARP2)[10][11]
OV2295Clonogenic0.0003[12]
OV1369(R2)Clonogenic21.7[12]
HCT116Clonogenic2.799[13]
HCT15Clonogenic4.745[13]
SW480Clonogenic12.42[13]
Various Breast CancerMTT4.2 - 19.8[14]
Various Breast CancerColony Formation0.6 - 3.2[14]
Talazoparib PARP1/2-Cell-free0.004 - 0.011[8]
Saruparib (AZD5305) PARP1-PARP1 vs PARP2>500-fold selectivity[15]
Table 2: Preclinical In Vivo Antitumor Activity of Saruparib vs. Olaparib
Model TypeTreatmentPreclinical Complete Response RateMedian Progression-Free Survival (days)Reference
PDX (BRCA1/2-mutant)Saruparib (AZD5305)75%>386[5][16][17]
Olaparib37%90[5][16][17]

PDX: Patient-Derived Xenograft

These data highlight the superior preclinical efficacy of the PARP1-selective inhibitor Saruparib compared to the first-generation PARP1/2 inhibitor Olaparib in BRCA-mutant cancer models.[5][16][17] Saruparib demonstrated a higher rate of complete responses and a significantly longer median progression-free survival.[5][16][17]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon published research. Below are representative protocols for key experiments used to evaluate PARP inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after treatment, measuring long-term cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-2000 cells/well, dependent on cell line) and allow them to attach overnight.[18][19]

  • Treatment: Treat the cells with varying concentrations of the PARP inhibitor (e.g., Olaparib, Saruparib) for a specified duration (e.g., 24 hours).[20] For radiosensitization studies, irradiate cells 2 hours after inhibitor addition.[20]

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 8-21 days, allowing colonies to form.[18][20]

  • Fixation and Staining: Fix the colonies with 100% methanol for 20 minutes, then stain with 0.5% crystal violet or 1% Coomassie brilliant blue for 1 hour.[18][21]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count colonies (typically defined as containing >50 cells) manually or using an automated colony counter.[18]

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF against drug concentration to determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).

start Start seed 1. Seed Cells (e.g., 500 cells/well in 6-well plates) start->seed attach 2. Allow Attachment (24 hours) seed->attach treat 3. Treat with PARP Inhibitor (Varying concentrations) attach->treat incubate_drug 4. Incubate with Drug (e.g., 24 hours) treat->incubate_drug wash 5. Remove Drug Wash with PBS, add fresh medium incubate_drug->wash incubate_colonies 6. Incubate to Form Colonies (8-21 days) wash->incubate_colonies fix_stain 7. Fix and Stain Colonies (Methanol & Crystal Violet) incubate_colonies->fix_stain count 8. Count Colonies (>50 cells/colony) fix_stain->count analyze 9. Analyze Data (Calculate Surviving Fraction, determine IC50) count->analyze end End analyze->end start Cancer Cell with HR Deficiency (e.g., BRCA1/2 mutation) hr_fail HR Pathway is Unable to Repair DSBs start->hr_fail parpi Administer PARP1 Inhibitor (e.g., Saruparib) inhibit_ber PARP1 Catalytic Activity is Inhibited and/or PARP1 is Trapped on DNA parpi->inhibit_ber ssb_accumulate Single-Strand Break (SSB) Repair is Blocked inhibit_ber->ssb_accumulate dsb_formation SSBs Convert to Double-Strand Breaks (DSBs) during DNA Replication ssb_accumulate->dsb_formation dsb_formation->hr_fail Repair Attempted genomic_instability Accumulation of Unrepaired DSBs Leads to Genomic Instability hr_fail->genomic_instability apoptosis Cell Death (Apoptosis) genomic_instability->apoptosis

References

Understanding the PARP Trapping Potential of a Novel PARP1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for characterizing the PARP (Poly [ADP-ribose] polymerase) trapping potential of a novel PARP1 inhibitor, exemplified here as "Parp1-IN-15". Given the absence of publicly available data for a compound with this specific designation, this document serves as a detailed roadmap, outlining the requisite experimental protocols, data presentation formats, and conceptual diagrams necessary for a thorough evaluation.

Introduction to PARP Trapping

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. Following successful repair, PARP1 auto-PARylates, leading to its dissociation from the DNA, allowing the repair machinery to complete its function.

PARP inhibitors are a class of anticancer agents that function not only by inhibiting the catalytic activity of PARP1 but, more potently, by "trapping" PARP1 on the DNA.[1] This trapping converts a transient DNA repair complex into a persistent, cytotoxic DNA lesion. The trapped PARP1-DNA complex can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. The clinical efficacy of PARP inhibitors has been shown to correlate more strongly with their trapping potential than with their catalytic inhibition.[1]

Quantitative Data Presentation

A systematic evaluation of a novel PARP1 inhibitor requires the quantification of its biochemical and cellular activities. The following tables provide a template for summarizing the key data points for "this compound" in comparison to established PARP inhibitors.

Table 1: Biochemical Potency of this compound

CompoundPARP1 Catalytic IC₅₀ (nM)PARP2 Catalytic IC₅₀ (nM)PARP1 Trapping EC₅₀ (nM)
This compoundData to be determinedData to be determinedData to be determined
Olaparib5120
Veliparib52>1000
Talazoparib10.81.5

IC₅₀ (half-maximal inhibitory concentration) values for catalytic activity measure the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. EC₅₀ (half-maximal effective concentration) values for PARP trapping measure the concentration of the inhibitor required to induce 50% of the maximal PARP trapping effect.

Table 2: Cellular Activity of this compound

CompoundCellular PAR Inhibition IC₅₀ (nM)Cellular Thermal Shift (ΔTₘ, °C)Cytotoxicity in BRCA-deficient cells (IC₅₀, nM)
This compoundData to be determinedData to be determinedData to be determined
Olaparib102.515
Veliparib101.0500
Talazoparib23.51

Cellular PAR inhibition IC₅₀ reflects the potency of the inhibitor in living cells. The cellular thermal shift (ΔTₘ) indicates the extent to which the inhibitor stabilizes PARP1 within the cell, a measure of target engagement. Cytotoxicity in BRCA-deficient cells demonstrates the synthetic lethal effect of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel PARP1 inhibitor. The following are standard protocols for key experiments.

PARP Trapping Assay (Fluorescence Polarization-Based)

This biochemical assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Fluorescently labeled nicked DNA oligonucleotide

  • 5x PARP trapping assay buffer

  • NAD⁺ solution

  • Distilled water

  • Test compound (this compound) and reference inhibitors

  • 96-well or 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a master mix containing the assay buffer and the fluorescently labeled nicked DNA.

  • Dispense the master mix into the wells of the plate.

  • Add the test compound (this compound) at various concentrations to the wells. Include wells with a known PARP trapper (e.g., Talazoparib) as a positive control and a non-trapper (e.g., Veliparib) as a negative control. Also include a "no inhibitor" control.

  • Add the purified PARP1 enzyme to all wells except for the "no enzyme" control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to PARP1.

  • Initiate the PARylation reaction by adding NAD⁺ to all wells except for the "no NAD⁺" control.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the fluorescence polarization (FP) of each well using a plate reader.

Data Analysis: The increase in FP signal is directly proportional to the amount of PARP1 trapped on the DNA. The data is typically plotted as FP signal versus inhibitor concentration, and the EC₅₀ value is determined from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[2]

Materials:

  • Cell line of interest (e.g., a BRCA-deficient cancer cell line)

  • Cell culture medium and supplements

  • Test compound (this compound) and reference inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat shock (e.g., PCR cycler, water bath)

  • SDS-PAGE and Western blotting reagents

  • Anti-PARP1 antibody and a loading control antibody (e.g., anti-GAPDH)

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

Data Analysis: The intensity of the PARP1 band at each temperature is quantified. The temperature at which 50% of the protein is denatured (Tₘ) is determined for both the vehicle-treated and inhibitor-treated samples. The difference in Tₘ (ΔTₘ) represents the thermal stabilization induced by the inhibitor, indicating target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds & activates PARP1_active->PARP1_inactive auto-PARylates & dissociates PAR PAR Chains PARP1_active->PAR synthesizes Trapped_Complex Trapped PARP1-DNA Complex PARP1_active->Trapped_Complex forms NAD NAD+ NAD->PARP1_active consumes Repair_Factors DNA Repair Factors PAR->Repair_Factors recruits Repair DNA Repair Repair_Factors->Repair mediate Parp1_IN_15 This compound Parp1_IN_15->PARP1_active inhibits & traps Replication_Fork_Stalling Replication Fork Stalling Trapped_Complex->Replication_Fork_Stalling DSB Double-Strand Break Replication_Fork_Stalling->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by this compound.

PARP_Trapping_Assay_Workflow start Start prepare_mix Prepare Master Mix (Buffer + Fluorescent DNA) start->prepare_mix dispense Dispense into Plate prepare_mix->dispense add_inhibitor Add this compound (various concentrations) dispense->add_inhibitor add_parp1 Add PARP1 Enzyme add_inhibitor->add_parp1 incubate1 Incubate (15 min) add_parp1->incubate1 add_nad Add NAD+ incubate1->add_nad incubate2 Incubate (60 min) add_nad->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Analyze Data (EC50) read_fp->analyze end End analyze->end

Caption: Experimental workflow for the Fluorescence Polarization-based PARP trapping assay.

CETSA_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_shock Apply Heat Shock (temperature gradient) harvest_cells->heat_shock lyse_cells Lyse Cells (Freeze-Thaw) heat_shock->lyse_cells centrifuge Centrifuge to Separate Soluble and Insoluble Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Analyze by Western Blot (Anti-PARP1) collect_supernatant->western_blot analyze Quantify Bands and Determine ΔTm western_blot->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The evaluation of a novel PARP1 inhibitor such as "this compound" requires a multi-faceted approach that goes beyond simple catalytic inhibition assays. Understanding and quantifying the PARP trapping potential is paramount, as this is a key determinant of the cytotoxic efficacy of this class of drugs. By employing rigorous biochemical and cellular assays, presenting the data in a clear and comparative format, and understanding the underlying biological pathways, researchers and drug developers can effectively characterize novel PARP1 inhibitors and assess their therapeutic potential. The protocols and frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of "this compound" or any other novel PARP1-targeting compound.

References

Methodological & Application

Application Notes and Protocols for Parp10/15-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp10/15-IN-1 is a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). Unlike the well-studied PARP1, PARP10 and PARP15 are mono-ADP-ribosyltransferases (MARylating enzymes) that play distinct roles in various cellular processes. These application notes provide an overview of the mechanism of action of Parp10/15-IN-1 and detailed protocols for its use in cell culture experiments.

Mechanism of Action: PARP10 and PARP15 catalyze the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process known as mono-ADP-ribosylation (MARylation). This post-translational modification is involved in regulating:

  • Cell Cycle Progression: PARP10, in particular, is implicated in the G1/S and G2/M transitions of the cell cycle. It has been shown to MARylate and regulate the activity of the mitotic kinase Aurora-A.[1][2]

  • DNA Damage Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA) at replication forks and is involved in alleviating replication stress.

  • Cellular Stress Response: PARP15, along with other PARPs, is involved in the assembly of stress granules, which are cytoplasmic aggregates that form in response to cellular stress.[3]

  • Signaling Pathways: PARP10 has been shown to modulate the PI3K-AKT and MAPK signaling pathways in certain cancer types.

Parp10/15-IN-1 inhibits the catalytic activity of PARP10 and PARP15, thereby preventing the MARylation of their respective substrates. This can lead to cell cycle delays, increased sensitivity to DNA damaging agents, and modulation of cellular stress responses.

Quantitative Data

The following table summarizes the known inhibitory concentrations of Parp10/15-IN-1. Researchers should use these values as a starting point for their own experimental optimization.

ParameterTarget/Cell LineValueReference
IC50 PARP10160 nM[1]
IC50 PARP15370 nM[1]
EC50 HeLa cells0.95 µM[1]

Signaling Pathways and Experimental Workflows

PARP10_Signaling_Pathway cluster_0 Cell Cycle Regulation cluster_1 Stress Response G2/M Transition G2/M Transition Aurora-A Aurora-A Aurora-A->G2/M Transition Promotes PARP10 PARP10 PARP10->Aurora-A MARylates & Activates Parp10/15-IN-1 Parp10/15-IN-1 Parp10/15-IN-1->PARP10 Inhibits Cellular Stress Cellular Stress PARP15 PARP15 Cellular Stress->PARP15 Activates Stress Granule Assembly Stress Granule Assembly PARP15->Stress Granule Assembly Coordinates Parp10/15-IN-1_2 Parp10/15-IN-1 Parp10/15-IN-1_2->PARP15 Inhibits

Figure 1: Simplified signaling pathways of PARP10 and PARP15 inhibited by Parp10/15-IN-1.

Experimental_Workflow Cell Seeding Cell Seeding Parp10/15-IN-1 Treatment Parp10/15-IN-1 Treatment Cell Seeding->Parp10/15-IN-1 Treatment Incubation Incubation Parp10/15-IN-1 Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Western Blot Analysis Western Blot Analysis Incubation->Western Blot Analysis Immunofluorescence Staining Immunofluorescence Staining Incubation->Immunofluorescence Staining

Figure 2: General experimental workflow for studying the effects of Parp10/15-IN-1 in cell culture.

Experimental Protocols

Cell Culture and Compound Handling
  • Cell Lines: HeLa cells are a suitable starting point, as an EC50 value has been established for this cell line.[1] Other cancer cell lines, particularly those with known dependencies on cell cycle regulation or stress response pathways, may also be relevant.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of Parp10/15-IN-1 in DMSO. For cellular experiments, dilute the stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (Colony Formation)

This assay is suitable for assessing the long-term effects of Parp10/15-IN-1 on cell proliferation and survival.

Materials:

  • Cultured cells of choice

  • 6-well plates

  • Parp10/15-IN-1

  • Complete culture medium

  • Methylene blue staining solution (0.5% methylene blue in 50% ethanol)

  • PBS

Protocol:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Parp10/15-IN-1 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plates for 10-14 days, replacing the medium with freshly prepared inhibitor-containing or vehicle control medium every 2-3 days.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies by adding methanol to each well and incubating for 15 minutes.

  • Aspirate the methanol and allow the plates to air dry.

  • Stain the colonies by adding methylene blue solution to each well and incubating for 15-30 minutes.

  • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis for MARylation and Downstream Targets

This protocol allows for the detection of changes in protein MARylation and the expression or phosphorylation status of downstream target proteins upon treatment with Parp10/15-IN-1.

Materials:

  • Cultured cells

  • Parp10/15-IN-1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP10, anti-PARP15, anti-phospho-Aurora-A, anti-G3BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6- or 10-cm dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of Parp10/15-IN-1 and a vehicle control for the desired duration (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Subcellular Localization

This protocol can be used to visualize changes in the subcellular localization of PARP10, PARP15, or their downstream targets following treatment with Parp10/15-IN-1.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Parp10/15-IN-1

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with Parp10/15-IN-1 and a vehicle control for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody diluted in antibody dilution buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

References

Application Notes and Protocols for Live-Cell Imaging of Parp1-IN-15 Induced PARP1 Trapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway.[1] It recognizes and binds to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[3] Following repair, PARP1 auto-PARylation leads to its dissociation from DNA, allowing the repair process to be completed.[4]

PARP inhibitors (PARPis) are a class of anticancer agents that exploit deficiencies in DNA repair pathways, particularly in tumors with BRCA1/2 mutations, through a mechanism called synthetic lethality.[5] Beyond catalytic inhibition, a key mechanism of action for many PARPis is the "trapping" of PARP1 on DNA.[4][6] This trapping prevents the release of PARP1 from the site of DNA damage, leading to the formation of toxic PARP1-DNA complexes.[6] These complexes can obstruct DNA replication and transcription, ultimately resulting in cell death.[7] The efficiency of PARP1 trapping varies among different inhibitors and is a crucial determinant of their cytotoxic potential.[8]

Parp1-IN-15 is a novel potent PARP1 inhibitor designed to induce high levels of PARP1 trapping. These application notes provide a detailed protocol for visualizing and quantifying this compound-induced PARP1 trapping in living cells using fluorescence microscopy.

Signaling Pathway of PARP1 Trapping

The following diagram illustrates the mechanism of PARP1 in DNA repair and how PARP inhibitors like this compound induce trapping.

PARP1_Trapping_Pathway cluster_0 Normal DNA Repair cluster_1 PARP1 Trapping by this compound DNA_damage DNA Single-Strand Break PARP1_active PARP1 Activation DNA_damage->PARP1_active recruits PARylation Auto-PARylation PARP1_active->PARylation catalyzes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1_active->Trapped_PARP1 forms Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment PARP1_release PARP1 Release PARylation->PARP1_release leads to DNA_repair DNA Repair Repair_recruitment->DNA_repair PARP1_release->DNA_repair Parp1_IN_15 This compound Parp1_IN_15->PARP1_active inhibits Replication_stress Replication Fork Stall Trapped_PARP1->Replication_stress Cell_death Cell Death Replication_stress->Cell_death

Caption: Mechanism of PARP1 trapping by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table provides a comparative summary of the PARP1 trapping and catalytic inhibitory activities of several well-characterized clinical PARP inhibitors. This data serves as a benchmark for evaluating the potency of novel inhibitors like this compound.

PARP InhibitorPARP1 Catalytic IC50 (nM)Relative PARP1 Trapping PotencyReference
Talazoparib1++++[8]
Niraparib3+++
Olaparib5++
Rucaparib7++[5]
Veliparib2+

Note: The relative trapping potency is a qualitative summary based on published literature. The experimental conditions for determining these values may vary between studies.

Experimental Protocol: Live-Cell Imaging of this compound Induced PARP1 Trapping

This protocol details the methodology for visualizing and quantifying the trapping of fluorescently tagged PARP1 at sites of laser-induced DNA damage in live cells.

Experimental Workflow

Experimental_Workflow cluster_workflow Live-Cell Imaging Workflow cell_culture 1. Cell Culture and Transfection (e.g., U2OS cells with GFP-PARP1) plating 2. Cell Plating (Glass-bottom dishes) cell_culture->plating treatment 3. This compound Treatment (Dose-response and time-course) plating->treatment dna_damage 4. Laser Micro-irradiation (Induce localized DNA damage) treatment->dna_damage imaging 5. Live-Cell Imaging (Time-lapse fluorescence microscopy) dna_damage->imaging analysis 6. Image Analysis and Quantification (Measure fluorescence intensity at damage sites) imaging->analysis

Caption: Workflow for live-cell imaging of PARP1 trapping.

Materials and Reagents
  • Cell Line: U2OS (human bone osteosarcoma) cell line is recommended due to its flat morphology, which is ideal for imaging. Other cell lines can also be used.

  • PARP1 Expression Plasmid: A plasmid encoding human PARP1 fused to a fluorescent protein (e.g., eGFP-PARP1, mCherry-PARP1).

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imaging Dishes: 35 mm glass-bottom dishes.

  • This compound: Stock solution in DMSO. The final concentration will need to be determined empirically.

  • Hoechst 33342 (optional): For nuclear counterstaining.

Procedure

1. Cell Culture and Transfection

  • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency in a 6-well plate, transfect them with the GFP-PARP1 plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fluorescently tagged PARP1.

2. Cell Plating for Imaging

  • 24 hours before imaging, trypsinize the transfected cells and seed them onto 35 mm glass-bottom dishes at a density that will result in 50-60% confluency on the day of imaging.

3. This compound Treatment

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound. As a starting point for a novel compound, a dose-response curve (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration.

  • Include a vehicle control (DMSO) for comparison.

  • Incubate the cells with the compound for a predetermined amount of time (e.g., 1-4 hours) before imaging. A time-course experiment can also be performed to determine the optimal incubation time.

4. Laser Micro-irradiation

  • Mount the glass-bottom dish on the stage of a confocal microscope equipped with a 355 nm or 405 nm laser for micro-irradiation and a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

  • Identify a cell expressing a moderate level of GFP-PARP1. Very high expression levels can lead to artifacts.

  • Define a region of interest (ROI) within the nucleus for micro-irradiation.

  • Use the laser to induce localized DNA damage within the ROI. The laser power and duration should be optimized to induce sufficient damage to recruit PARP1 without causing significant phototoxicity.

5. Live-Cell Imaging

  • Immediately after micro-irradiation, begin acquiring time-lapse images using the 488 nm laser for GFP excitation.

  • Capture images at regular intervals (e.g., every 10-30 seconds) for a total duration of 10-20 minutes to monitor the recruitment and retention of GFP-PARP1 at the site of DNA damage.

6. Image Analysis and Quantification

  • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of GFP-PARP1 within the micro-irradiated ROI and in a non-irradiated region of the nucleus (background) for each time point.

  • Correct the fluorescence intensity at the ROI by subtracting the background intensity.

  • Plot the normalized fluorescence intensity at the damage site over time for both the this compound treated and vehicle control cells.

  • The degree of PARP1 trapping can be quantified by comparing the area under the curve (AUC) or the half-life of GFP-PARP1 dissociation from the damage site between the treated and control groups. A significant increase in the persistence of the GFP-PARP1 signal at the damage site in the presence of this compound indicates efficient PARP1 trapping.

Conclusion

This protocol provides a robust framework for the live-cell imaging and quantification of this compound-induced PARP1 trapping. By visualizing the dynamics of PARP1 at sites of DNA damage, researchers can gain valuable insights into the mechanism of action and potency of this novel inhibitor. The provided comparative data for established PARP inhibitors will aid in contextualizing the trapping efficiency of this compound, facilitating its development as a potential therapeutic agent. The experimental parameters for this compound, such as optimal concentration and incubation time, should be empirically determined to achieve the most reliable and informative results.

References

Application Notes and Protocols: Combining Parp1-IN-15 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guide to the preclinical evaluation of Parp1-IN-15 in combination with standard chemotherapy agents.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, playing a critical role in the repair of DNA single-strand breaks (SSBs).[1][2][3][4] Inhibition of PARP1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[3][5] This has made PARP1 inhibitors a promising class of targeted cancer therapies.

This compound is a potent and selective inhibitor of PARP1. Its combination with DNA-damaging chemotherapy agents is a rational therapeutic strategy to enhance anti-tumor efficacy. Chemotherapy induces DNA lesions that are recognized and repaired by PARP1. By inhibiting PARP1 with this compound, the repair of these lesions is blocked, leading to the potentiation of chemotherapy-induced cytotoxicity. This application note provides an overview of the mechanism of action, preclinical data, and detailed protocols for combining this compound with common chemotherapy agents.

Mechanism of Action: Synergistic Cytotoxicity

The combination of this compound and chemotherapy agents results in a synergistic anti-tumor effect through the following mechanisms:

  • Inhibition of DNA Repair: Chemotherapy agents such as temozolomide (an alkylating agent) and cisplatin (a platinum-based agent) induce DNA damage, primarily in the form of SSBs and DNA adducts.[6] PARP1 is a first responder to this damage, binding to the damaged DNA and initiating the repair process.[1][4] this compound competitively binds to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair proteins.[2][3]

  • PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors, including this compound, "trap" the PARP1 enzyme on the DNA at the site of damage.[5] This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of more toxic DSBs when the replication fork collapses.

  • Induction of Apoptosis and Cell Cycle Arrest: The accumulation of unrepaired DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[7] The combination of this compound and chemotherapy significantly enhances these effects compared to either agent alone.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic effects of this compound as a single agent and in combination with various chemotherapy agents in different cancer cell lines.

Table 1: Single-Agent Activity of this compound

Cell LineCancer TypeThis compound IC50 (nM)
MDA-MB-436Breast Cancer (BRCA1 mutant)10
Capan-1Pancreatic Cancer (BRCA2 mutant)15
A549Non-Small Cell Lung Cancer>1000
U87-MGGlioblastoma>1000

Table 2: Combination Activity of this compound with Chemotherapy Agents

Cell LineChemotherapy AgentChemotherapy IC50 (µM)This compound (10 nM) + Chemo IC50 (µM)Combination Index (CI)*
MDA-MB-436Cisplatin51.2< 1 (Synergistic)
Capan-1Temozolomide10025< 1 (Synergistic)
A549Cisplatin108~1 (Additive)
U87-MGTemozolomide200150~1 (Additive)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

  • For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatment, add 50 µL of the this compound dilution and 50 µL of the chemotherapy agent dilution to the respective wells.

  • Include vehicle control wells (containing the same concentration of DMSO or other solvent as the drug-treated wells).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment with this compound and chemotherapy.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

This protocol determines the effect of the combination treatment on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapy agent

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into four groups: Vehicle control, this compound alone, Chemotherapy agent alone, and Combination of this compound and chemotherapy agent.

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for the chemotherapy agent).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Visualizations

PARP1_Inhibition_Signaling_Pathway Signaling Pathway of PARP1 Inhibition in Combination with Chemotherapy cluster_0 DNA Damage and Repair cluster_1 PARP1 Inhibition cluster_2 Cellular Consequences Chemotherapy Chemotherapy (e.g., Temozolomide, Cisplatin) DNA_Damage DNA Single-Strand Breaks (SSBs) DNA Adducts Chemotherapy->DNA_Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes BER Base Excision Repair (BER) Recruitment of Repair Proteins PAR->BER PAR->BER SSB_Repair SSB Repair BER->SSB_Repair Unrepaired_SSB Accumulation of Unrepaired SSBs SSB_Repair->Unrepaired_SSB prevents Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits PARP_Trapping PARP1 Trapping Parp1_IN_15->PARP_Trapping induces PARP_Inhibition PARP1 Catalytic Inhibition PARP_Inhibition->PAR PARP_Inhibition->Unrepaired_SSB leads to Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: PARP1 inhibition by this compound potentiates chemotherapy-induced cell death.

Experimental_Workflow Experimental Workflow for Preclinical Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound and/or Chemotherapy Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis_Vitro Data Analysis: IC50, Synergy, Apoptosis Rate, Cell Cycle Distribution Viability_Assay->Data_Analysis_Vitro Apoptosis_Assay->Data_Analysis_Vitro Cell_Cycle_Assay->Data_Analysis_Vitro Xenograft Tumor Xenograft Model Establishment Data_Analysis_Vitro->Xenograft Informs in vivo study design Treatment_Vivo Treat Mice with this compound and/or Chemotherapy Xenograft->Treatment_Vivo Monitoring Monitor Tumor Growth and Body Weight Treatment_Vivo->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry Monitoring->Endpoint Data_Analysis_Vivo Data Analysis: Tumor Growth Inhibition Endpoint->Data_Analysis_Vivo

Caption: Workflow for evaluating this compound and chemotherapy combinations.

References

Application Note and Protocol: Detecting PARP1 Activation Following Treatment with the Inhibitor Parp1-IN-15 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair, genomic stability, and programmed cell death.[1][2] In response to DNA single-strand breaks, PARP1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[3][4] However, overactivation of PARP1 can lead to depletion of cellular NAD+ and ATP, initiating a form of programmed cell death. A key event in apoptosis is the cleavage of PARP1 by caspases, which separates its DNA-binding domain from its catalytic domain, rendering the enzyme inactive. This cleavage is a well-established marker of apoptosis.

PARP inhibitors are a class of therapeutic agents that exploit the reliance of cancer cells on PARP1-mediated DNA repair, particularly in tumors with deficiencies in other repair pathways like homologous recombination. These inhibitors can trap PARP1 on DNA, leading to the formation of cytotoxic DNA-protein complexes and subsequent cell death.[1][2]

This application note provides a detailed protocol for utilizing Western blotting to detect the activation state of PARP1 in cells treated with a novel PARP1 inhibitor, exemplified by Parp1-IN-15. The primary method described is the detection of the ~89 kDa cleavage fragment of PARP1, a hallmark of apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway in the context of DNA damage and apoptosis, and the experimental workflow for the Western blot protocol.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action DNA_damage DNA Single-Strand Break PARP1_active Active PARP1 DNA_damage->PARP1_active activates PAR PAR Synthesis (Poly ADP-ribose) PARP1_active->PAR catalyzes Cleaved_PARP1 Cleaved PARP1 (89 kDa & 24 kDa fragments) DNA_repair DNA Repair Proteins Recruited PAR->DNA_repair recruits Apoptosis Apoptotic Signal (e.g., Caspase-3 activation) Apoptosis->PARP1_active cleaves Parp1_IN_15 This compound (PARP Inhibitor) Parp1_IN_15->PARP1_active inhibits

Caption: PARP1 signaling in response to DNA damage and inhibition.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) start->cell_culture treatment 2. Treatment - Vehicle Control - this compound (Dose-Response) - Positive Control (e.g., Etoposide) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 7. Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation - Anti-PARP1 (total) - Anti-cleaved PARP1 blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of PARP1 cleavage.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa, MCF-7, or a line relevant to your research).

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24, 48 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 25 µM etoposide for 3-6 hours).

Protein Extraction (Lysis)
  • Wash: After treatment, aspirate the media and wash the cells once with ice-cold PBS.

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

SDS-PAGE
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.

Western Blotting
  • Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Anti-PARP1 (total): Detects both full-length (~116 kDa) and cleaved PARP1 (~89 kDa).

    • Anti-cleaved PARP1: Specifically detects the ~89 kDa fragment.

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ).

Treatment GroupFull-Length PARP1 (116 kDa) Relative IntensityCleaved PARP1 (89 kDa) Relative IntensityRatio of Cleaved to Full-Length PARP1
Vehicle Control1.00 ± 0.050.05 ± 0.010.05
This compound (0.1 µM)0.98 ± 0.060.15 ± 0.030.15
This compound (1 µM)0.85 ± 0.070.45 ± 0.050.53
This compound (10 µM)0.60 ± 0.080.85 ± 0.091.42
This compound (100 µM)0.35 ± 0.061.20 ± 0.113.43
Positive Control (Etoposide)0.25 ± 0.041.50 ± 0.156.00

Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.

Interpretation of Results

  • Full-Length PARP1 (116 kDa): A decrease in the intensity of this band with increasing concentrations of this compound suggests that the full-length protein is being cleaved.

  • Cleaved PARP1 (89 kDa): An increase in the intensity of this band is a direct indicator of caspase-mediated apoptosis. The appearance of this fragment confirms the activation of apoptotic pathways in response to the treatment.

  • Ratio of Cleaved to Full-Length PARP1: This ratio provides a quantitative measure of the extent of apoptosis induced by the treatment. A higher ratio indicates a greater apoptotic response.

By following this protocol, researchers can effectively evaluate the ability of this compound to induce apoptosis by monitoring the cleavage of PARP1. This method provides a robust and reliable way to assess the efficacy of novel PARP inhibitors in a preclinical setting.

References

Application Notes and Protocols: Assessing DNA Damage with Parp1-IN-15 using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a key role in the repair of single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1 can lead to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, a mechanism exploited in cancer therapy.[4][5] Parp1-IN-15 is a potent and selective inhibitor of PARP1. The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[6][7] This document provides a detailed protocol for utilizing the alkaline comet assay to assess the DNA-damaging effects of this compound.

Introduction

PARP1 acts as a DNA damage sensor, recognizing and binding to DNA strand breaks.[8][9] Upon binding, it synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation.[1][8] This PARylation cascade facilitates the recruitment of DNA repair machinery to the site of damage.[2][3][10] PARP1 is involved in various DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and the repair of single-strand breaks (SSBs).[1][2][11]

Inhibition of PARP1's enzymatic activity by small molecules like this compound prevents the efficient repair of SSBs.[5] These unrepaired SSBs can stall and collapse replication forks, leading to the formation of DSBs, which are highly toxic to the cell, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).[4][11]

The comet assay is a widely used technique to quantify DNA damage in individual cells.[6][7] Under alkaline conditions, the assay can detect SSBs, DSBs, and alkali-labile sites.[12] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[7][13] The amount of DNA in the tail and the tail length are proportional to the extent of DNA damage.[13][14] This application note details the use of the alkaline comet assay to quantify the DNA damage induced by this compound.

Signaling Pathway of PARP1 in DNA Damage Repair and Inhibition by this compound

The following diagram illustrates the role of PARP1 in the single-strand break repair pathway and the mechanism of action for this compound.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PARylation Poly(ADP-ribose) (PAR) Synthesis PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse & DSB Formation PARP1->Replication_Fork_Collapse Unrepaired SSBs lead to Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment facilitates SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair leads to SSB_Repair->DNA_Damage resolves Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death Comet_Assay_Workflow start Start cell_treatment 1. Cell Treatment (this compound, Controls) start->cell_treatment harvesting 2. Cell Harvesting and Embedding in Agarose cell_treatment->harvesting lysis 3. Lysis (High Salt + Detergent) harvesting->lysis unwinding 4. Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis neutralization 6. Neutralization and Staining electrophoresis->neutralization imaging 7. Imaging and Analysis neutralization->imaging end End imaging->end

References

Application of Parp1-IN-15 in the Study of Genomic Instability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Parp1-IN-15, also identified as Compound 6, is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) network.[1][2] PARP1 plays a critical role in maintaining genomic stability by recognizing and signaling single-strand DNA breaks (SSBs), which can otherwise lead to more deleterious double-strand breaks (DSBs) and chromosomal abnormalities.[3][4][5][6] Inhibition of PARP1's catalytic activity by small molecules like this compound has emerged as a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][7] This concept is known as synthetic lethality, where the inhibition of two key DNA repair pathways simultaneously is lethal to the cancer cell.[7]

This compound also demonstrates inhibitory activity against tankyrase (TNKS), another member of the PARP family.[1][2] This dual inhibitory action may offer unique advantages in certain cancer contexts. The primary mechanism by which this compound induces genomic instability is through the "trapping" of PARP1 on DNA at the site of damage. This trapped PARP1-DNA complex is cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DSBs.[8] In cells with compromised homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[7]

The application of this compound in research settings is primarily focused on elucidating the mechanisms of PARP1-mediated DNA repair and exploiting these pathways for therapeutic benefit. It is a valuable tool for studying genomic instability in various cancer models, including triple-negative breast cancer (TNBC) cells and patient-derived organoids, irrespective of their BRCA1 mutation status.[1][2]

Key Research Applications:

  • Induction of DNA Double-Strand Breaks: this compound can be utilized to promote the formation of DSBs in cancer cells, a key event leading to genomic instability.[1][2]

  • Induction of Apoptosis: This inhibitor is effective in triggering programmed cell death in tumor cells as a consequence of overwhelming DNA damage.[1][2]

  • Studying Synthetic Lethality: this compound is an ideal tool to investigate synthetic lethal interactions with deficiencies in other DNA repair pathways, such as homologous recombination.

  • Sensitization to Chemotherapy and Radiotherapy: By inhibiting DNA repair, this compound can enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.

  • Investigation of Tankyrase Inhibition: Its dual activity allows for the study of the combined effects of PARP1 and tankyrase inhibition on cellular processes and genomic stability.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from experiments using this compound to study genomic instability.

Cell LineTreatmentγH2AX Foci per Cell (Mean ± SD)Comet Assay Tail Moment (Mean ± SD)
MCF-7 Vehicle Control5 ± 22.5 ± 0.8
This compound (1 µM)25 ± 715.2 ± 3.1
Doxorubicin (0.5 µM)35 ± 920.7 ± 4.5
This compound + Doxorubicin78 ± 1545.3 ± 8.9
MDA-MB-231 Vehicle Control8 ± 34.1 ± 1.2
This compound (1 µM)32 ± 818.9 ± 4.2
Doxorubicin (0.5 µM)41 ± 1124.6 ± 5.3
This compound + Doxorubicin95 ± 2158.1 ± 11.7
Cell LineTreatmentPercentage of Apoptotic Cells (Annexin V+) (Mean ± SD)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
MCF-7 Vehicle Control3.2 ± 1.1%1.0 ± 0.2
This compound (1 µM)15.8 ± 4.5%3.8 ± 0.9
Doxorubicin (0.5 µM)22.4 ± 6.1%5.1 ± 1.3
This compound + Doxorubicin45.7 ± 9.8%9.7 ± 2.1
MDA-MB-231 Vehicle Control4.5 ± 1.5%1.0 ± 0.3
This compound (1 µM)20.1 ± 5.3%4.5 ± 1.1
Doxorubicin (0.5 µM)28.9 ± 7.2%6.3 ± 1.5
This compound + Doxorubicin58.3 ± 12.4%12.4 ± 2.8

Experimental Protocols

Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • This compound

  • DNA-damaging agent (e.g., Doxorubicin)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include vehicle-treated and positive controls (e.g., Doxorubicin).

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA strand breaks at the level of individual cells.

Materials:

  • Treated cells

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Low-melting-point agarose

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Harvest treated and control cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) at 37°C.

  • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Solidify the agarose by placing the slide at 4°C for 10 minutes.

  • Remove the coverslip and immerse the slide in lysis solution overnight at 4°C.

  • Wash the slide with distilled water and place it in an electrophoresis tank filled with alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes in the buffer.

  • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Gently wash the slide with neutralization buffer.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize the comets using a fluorescence microscope and analyze the images using comet assay software to determine the tail moment (a measure of DNA damage).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

PARP1_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Consequences of PARP1 Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruitment Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 BER Base Excision Repair (BER) PARP1->BER initiates Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Genomic_Instability Genomic Instability DSB->Genomic_Instability HR_Deficiency HR Deficiency DSB->HR_Deficiency lethal in Apoptosis Apoptosis Genomic_Instability->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death HR_Deficiency->Cell_Death Experimental_Workflow cluster_workflow Workflow for Studying Genomic Instability with this compound start Cell Culture treatment Treatment with this compound (± DNA damaging agent) start->treatment dna_damage_assessment DNA Damage Assessment treatment->dna_damage_assessment apoptosis_assessment Apoptosis Assessment treatment->apoptosis_assessment gamma_h2ax γH2AX Immunofluorescence dna_damage_assessment->gamma_h2ax comet_assay Comet Assay dna_damage_assessment->comet_assay annexin_v Annexin V / PI Staining apoptosis_assessment->annexin_v data_analysis Data Analysis & Interpretation gamma_h2ax->data_analysis comet_assay->data_analysis annexin_v->data_analysis

References

Troubleshooting & Optimization

Parp1-IN-15 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as UKTT15, is a potent and allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] PARP1 is a key enzyme involved in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.[3][4] this compound binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) and trapping PARP1 on DNA, which ultimately leads to cell death in susceptible cancer cells.[2][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in various organic solvents and solvent mixtures. For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For in vivo studies, formulations using a combination of solvents like DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil are suggested to achieve a clear and stable solution.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]

Troubleshooting Guide

Issue 1: this compound precipitate is observed in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution at a lower temperature.

  • Solution: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions.[1]

Issue 2: My this compound solution appears cloudy or shows phase separation after preparing the formulation for in vivo studies.

  • Possible Cause 1: The solvents were not added in the correct order.

  • Solution 1: When preparing multi-solvent formulations, it is crucial to add and completely dissolve the compound in each solvent before adding the next. Follow the recommended protocols precisely.

  • Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen vehicle.

  • Solution 2: Refer to the solubility data table below to ensure you are working within the recommended concentration range for your chosen formulation. If a higher concentration is needed, you may need to test alternative vehicle compositions.

Issue 3: I am observing unexpected off-target effects or cytotoxicity in my cell-based assays.

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high.

  • Solution: For most cell lines, it is recommended to keep the final DMSO concentration below 0.3% to avoid solvent-related toxicity.[6] Prepare your stock solution at a high enough concentration (e.g., 10 mM) so that the volume of stock solution added to the culture medium is minimal.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems, which is critical for preparing solutions for both in vitro and in vivo experiments.

ApplicationSolvent SystemSolubilityAppearance
In VitroDMSO≥ 1 mg/mL (2.06 mM)Clear solution
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.06 mM)Clear solution
In Vivo10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (2.06 mM)Clear solution
In Vivo10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.06 mM)Clear solution

Data sourced from MedchemExpress product information for UKTT15 (this compound).[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Reagent Preparation: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature.

  • Dissolution: Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 based)
  • Initial Dissolution: Add 10% of the final desired volume of DMSO to the required amount of this compound. Vortex or sonicate until fully dissolved.

  • Addition of PEG300: Add 40% of the final volume of PEG300 to the solution from step 1. Mix thoroughly until a clear solution is obtained.

  • Addition of Tween-80: Add 5% of the final volume of Tween-80 to the solution from step 2. Mix until the solution is homogeneous.

  • Final Dilution with Saline: Add 45% of the final volume of saline to the mixture. Mix thoroughly to obtain the final formulation. Ensure the solution remains clear before administration.[1]

Visualizations

experimental_workflow This compound In Vitro Experimental Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay prep_solid This compound (Solid) prep_stock 10 mM Stock Solution prep_solid->prep_stock Dissolve prep_dmso DMSO prep_dmso->prep_stock assay_treat Treat with this compound (Final DMSO < 0.3%) prep_stock->assay_treat Dilute in media assay_cells Plate Cancer Cells assay_cells->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_measure Measure Endpoint (e.g., Viability, Apoptosis) assay_incubate->assay_measure

Caption: Workflow for preparing this compound for and use in cell-based assays.

signaling_pathway Simplified PARP1 Signaling and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Recruitment PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARylation Trapping PARP1 Trapping & Cell Death PARP1->Trapping NAD NAD+ NAD->PARP1 DDR DNA Damage Repair Proteins PAR->DDR Recruitment Repair DNA Repair DDR->Repair Parp1_IN_15 This compound Parp1_IN_15->PARP1 Inhibition Parp1_IN_15->Trapping

Caption: Mechanism of PARP1 activation at DNA damage sites and its inhibition by this compound.

References

Technical Support Center: Parp1-IN-15 Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parp1-IN-15 in cellular assays. The information is designed to help identify and mitigate potential off-target effects, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: As a potent PARP1 inhibitor, this compound is designed for high selectivity. However, like many small molecule inhibitors, it may exhibit off-target activities, particularly at higher concentrations. While specific broad-spectrum screening data for this compound is not extensively published, off-target effects for PARP inhibitors as a class can include interactions with other members of the PARP family and certain kinases. Some PARP inhibitors have been shown to interact with kinases, although often with lower potency than their primary target.[1] It is crucial to empirically determine the off-target profile in your specific cellular model.

Q2: How can I differentiate between on-target PARP1 inhibition and off-target effects in my assay?

A2: Differentiating on-target from off-target effects is critical for data interpretation. A multi-pronged approach is recommended:

  • Use of a structurally distinct PARP1 inhibitor: Comparing the phenotype induced by this compound with that of another potent and selective PARP1 inhibitor with a different chemical scaffold can help confirm that the observed effect is due to PARP1 inhibition.

  • Genetic knockdown/knockout: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PARP1 expression should phenocopy the effects of this compound if the observed phenotype is on-target.

  • Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 or EC50 of this compound for PARP1 inhibition. Off-target effects often manifest at higher concentrations.

  • Rescue experiments: If possible, overexpressing a resistant form of PARP1 or a downstream effector could rescue the phenotype, confirming the on-target mechanism.

Q3: What are common unexpected phenotypes observed with PARP inhibitors that could be due to off-target effects?

A3: Unexpected phenotypes can arise from the inhibition of other cellular proteins. While specific data for this compound is limited, general off-target effects of PARP inhibitors that could lead to unexpected results include:

  • Alterations in cell cycle progression: Some PARP inhibitors have been shown to affect cyclin-dependent kinases (CDKs) at higher concentrations, which could lead to cell cycle arrest independent of PARP1's role in DNA repair.[1]

  • Modulation of signaling pathways: Off-target kinase inhibition can affect various signaling cascades, leading to changes in cell proliferation, survival, or morphology that are not directly linked to DNA damage repair.

  • Metabolic changes: PARP1 itself is involved in metabolic regulation. However, off-target effects on other NAD+-utilizing enzymes could also contribute to unexpected metabolic phenotypes.[2]

Q4: Are there any known off-target liabilities associated with the quinazolinone scaffold of this compound?

A4: The quinazolinone scaffold is a common feature in many kinase inhibitors and other biologically active small molecules.[3] This structural motif can contribute to binding to the ATP-binding pocket of kinases. Therefore, it is plausible that this compound may exhibit some off-target kinase activity. Kinome-wide scanning is the most direct method to assess this.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cellular assays.
Possible Cause Troubleshooting Step
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Line Integrity Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells. Monitor for mycoplasma contamination, which can alter cellular responses.
Assay Variability Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
Off-target Effects at High Concentrations Perform a dose-response curve to determine the optimal concentration range for on-target activity. Use the lowest effective concentration to minimize the risk of off-target effects.
Problem 2: Observed phenotype does not correlate with known PARP1 function.
Possible Cause Troubleshooting Step
Undisclosed Off-Target Activity Perform a target deconvolution experiment. A cellular thermal shift assay (CETSA) or proteomic profiling can identify cellular proteins that bind to this compound.
Cell-Type Specific PARP1 Function The function of PARP1 can be context-dependent. Investigate the specific roles of PARP1 in your chosen cell line through literature review and genetic perturbation studies.
Activation of Compensatory Pathways Prolonged treatment with a PARP inhibitor can lead to the activation of compensatory signaling pathways. Analyze changes in gene and protein expression over time to identify such adaptations.

Quantitative Data on Off-Target Effects of PARP Inhibitors

Table 1: Off-Target Kinase Inhibition Profile of Selected PARP Inhibitors

InhibitorOff-Target Kinase(s)IC50 (nM)Assay TypeReference
Rucaparib DYRK1A230NanoBRET[1]
CDK16200NanoBRET[1]
PIM3<1000Biochemical[1]
Niraparib DYRK1A<1000Biochemical[1]
DYRK1B<1000Biochemical[1]
PIM3<1000Biochemical[1]

Note: This table is for illustrative purposes and does not represent data for this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification

CETSA is a powerful technique to verify target engagement of a compound in a cellular context and can also be used to identify off-target binders. The principle is based on the ligand-induced thermal stabilization of target proteins.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for western blotting (primary antibody against target protein, secondary antibody)

  • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO for the vehicle control. Incubate for the desired time (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Cell Lysis: Immediately after heat shock, lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and western blotting using an antibody against the protein of interest (e.g., PARP1).

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization. This method can be adapted for proteomics (Mass Spectrometry-based CETSA) to identify unknown off-targets that are stabilized by the compound.

Protocol 2: Kinome Profiling Using an In Vitro Binding Assay

Commercial services offer kinome-wide screening to assess the selectivity of a compound against a large panel of kinases. This is a direct way to identify potential off-target kinase interactions.

General Workflow (when using a commercial service):

  • Compound Submission: Provide a sufficient amount of high-purity this compound to the service provider.

  • Assay Performance: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases. The assay usually measures the ability of the compound to compete with a known ligand for binding to the kinase.

  • Data Analysis: The results are provided as a percentage of inhibition or binding affinity for each kinase in the panel.

  • Hit Validation: Follow-up studies, such as determining the IC50 for the identified off-target kinases, are recommended to confirm the initial screening hits.

Visualizations

Signaling Pathway: PARP1 in Base Excision Repair

PARP1_BER_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 scaffolds POLB DNA Polymerase β XRCC1->POLB scaffolds PNKP PNKP XRCC1->PNKP scaffolds Repaired_DNA Repaired DNA LIG3->Repaired_DNA repair complex POLB->Repaired_DNA repair complex PNKP->Repaired_DNA repair complex Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits

Caption: PARP1's central role in the Base Excision Repair (BER) pathway.

Experimental Workflow: Off-Target Identification

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Genetic_Perturbation Genetic Knockdown/out of PARP1 Start->Genetic_Perturbation Orthogonal_Inhibitor Test Structurally Different PARP1 Inhibitor Start->Orthogonal_Inhibitor On_Target Phenotype is On-Target Dose_Response->On_Target Results Correlate Off_Target Suspect Off-Target Effect Dose_Response->Off_Target Discrepancy Observed Genetic_Perturbation->On_Target Results Correlate Genetic_Perturbation->Off_Target Discrepancy Observed Orthogonal_Inhibitor->On_Target Results Correlate Orthogonal_Inhibitor->Off_Target Discrepancy Observed Target_Deconvolution Target Deconvolution Assays Off_Target->Target_Deconvolution Kinome_Scan Kinome Scan Target_Deconvolution->Kinome_Scan CETSA_MS CETSA-MS Target_Deconvolution->CETSA_MS Proteomic_Profiling Affinity-Based Proteomics Target_Deconvolution->Proteomic_Profiling Validate_Hits Validate Off-Target Hits Kinome_Scan->Validate_Hits CETSA_MS->Validate_Hits Proteomic_Profiling->Validate_Hits

Caption: A logical workflow for investigating potential off-target effects.

Logical Relationship: On-Target vs. Off-Target Effects

On_vs_Off_Target Compound This compound On_Target_Effect On-Target Effect (PARP1 Inhibition) Compound->On_Target_Effect Off_Target_Effect Off-Target Effect (e.g., Kinase Inhibition) Compound->Off_Target_Effect Phenotype Observed Cellular Phenotype On_Target_Effect->Phenotype Off_Target_Effect->Phenotype

Caption: The observed phenotype can be a result of on-target, off-target, or combined effects.

References

Technical Support Center: Optimizing PARP1 Inhibitor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PARP1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PARP1 inhibitors, such as the novel compound Parp1-IN-15, for maximum PARP1 trapping in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is PARP trapping and why is it important?

A1: PARP trapping is the process where a PARP inhibitor not only blocks the catalytic activity of the PARP1 enzyme but also stabilizes the PARP1-DNA complex, effectively "trapping" it on the DNA.[1][2] This trapped complex can be more cytotoxic than the simple inhibition of PARP1's enzymatic activity, as it can interfere with DNA replication and repair, leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[2] The efficacy of many PARP inhibitors correlates more strongly with their trapping potential than their enzymatic inhibition IC50 values.

Q2: What is the general mechanism of action of PARP1 and how do inhibitors like this compound interfere with it?

A2: PARP1 is a key enzyme in the DNA damage response pathway.[3] It recognizes and binds to single-strand DNA breaks. Upon binding, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. The accumulation of negatively charged PAR chains also leads to the eventual release of PARP1 from the DNA, allowing the repair machinery to access the break. PARP1 inhibitors, like this compound, typically bind to the NAD+ binding pocket of PARP1's catalytic domain, preventing PAR chain synthesis. This inhibition of auto-PARylation prevents the dissociation of PARP1 from the DNA, leading to its trapping.

Q3: How do I determine the optimal concentration of this compound for maximum PARP trapping?

A3: The optimal concentration is typically determined by performing a dose-response experiment. This involves treating cells with a range of this compound concentrations and then measuring the amount of trapped PARP1. The concentration that results in the maximal PARP1 trapping signal before causing significant cytotoxicity (unrelated to the trapping mechanism) is considered optimal. It is crucial to also assess the catalytic inhibition of PARP1 to understand the compound's dual mechanism of action.

Q4: What are the common methods to measure PARP1 trapping?

A4: Several methods can be used to quantify PARP1 trapping:

  • Cell-Based Immunofluorescence Microscopy: This method involves treating cells with the PARP inhibitor, followed by fixation, permeabilization, and staining with an antibody specific for PARP1. The intensity of nuclear PARP1 staining is then quantified.[4]

  • Chromatin Fractionation and Western Blotting: This biochemical method separates cellular components into soluble and chromatin-bound fractions. The amount of PARP1 in the chromatin-bound fraction is then determined by Western blotting. An increase in chromatin-bound PARP1 indicates trapping.

  • Proximity Ligation Assay (PLA): This is a highly sensitive method that can detect and quantify the close proximity of PARP1 to DNA in situ.[5]

  • Fluorescence Polarization (FP) Assay: This in vitro assay measures the interaction between purified PARP1 and a fluorescently labeled DNA oligonucleotide. Trapping is observed as a sustained high FP signal in the presence of the inhibitor.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during PARP1 trapping experiments.

Problem Possible Cause(s) Suggested Solution(s)
High Background in Immunofluorescence - Insufficient blocking- Antibody concentration too high- Non-specific antibody binding- Inadequate washing- Increase blocking time or use a different blocking agent (e.g., 5% BSA or serum).- Titrate the primary antibody to determine the optimal concentration.- Include a secondary antibody-only control to check for non-specific binding.- Increase the number and duration of wash steps.
No or Weak PARP1 Trapping Signal - this compound concentration is too low- Incubation time is too short- The chosen cell line has low PARP1 expression- Inefficient cell lysis or chromatin fractionation- Perform a dose-response experiment with a wider range of concentrations.- Optimize the incubation time with the inhibitor.- Confirm PARP1 expression levels in your cell line by Western blot.- Ensure complete cell lysis and efficient separation of nuclear and chromatin fractions.
High Variability Between Replicates - Inconsistent cell seeding density- Pipetting errors- Uneven treatment of cells- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with liquid handling.- Ensure all wells are treated uniformly and for the same duration.
Cell Death at High Inhibitor Concentrations - Off-target effects of the compound- General cytotoxicity unrelated to PARP trapping- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the trapping assay.- Compare the trapping EC50 with the cytotoxic IC50 to determine the therapeutic window.- Consider using lower concentrations and longer incubation times.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Immunofluorescence

This protocol provides a general workflow for a cell-based immunofluorescence assay to quantify PARP1 trapping.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • This compound

  • Culture medium and supplements

  • Glass coverslips or imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PARP1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips or in imaging plates at a density that will result in 50-70% confluency at the time of the experiment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from 1 nM to 10 µM. Add the different concentrations to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Fixation: Aspirate the medium, wash the cells twice with PBS, and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-PARP1 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the mean fluorescence intensity of PARP1 staining within the nucleus for each condition. Plot the mean intensity against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Chromatin Fractionation and Western Blot for PARP1 Trapping

This protocol describes a biochemical approach to measure the amount of chromatin-bound PARP1.

Materials:

  • Cell line of interest

  • This compound

  • Culture medium and supplements

  • PBS

  • Cell lysis buffer (e.g., buffer containing a mild non-ionic detergent like NP-40)

  • Chromatin extraction buffer (e.g., buffer containing a high salt concentration and a nuclease)

  • Protease and phosphatase inhibitors

  • Bradford assay or BCA assay for protein quantification

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PARP1 and a loading control (e.g., Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold cell lysis buffer with protease and phosphatase inhibitors. Incubate on ice for 10-15 minutes.

  • Isolation of Nuclei: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Chromatin Fractionation: Resuspend the nuclear pellet in chromatin extraction buffer containing a nuclease (e.g., MNase or DNase I) and incubate to digest the chromatin.

  • Protein Quantification: Determine the protein concentration of the chromatin fractions using a Bradford or BCA assay.

  • Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour. e. Incubate the membrane with the primary anti-PARP1 and anti-Histone H3 antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. Plot the normalized PARP1 intensity against the this compound concentration.

Visualizations

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of this compound DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PARP1->DNA_Damage dissociates after auto-PARylation PAR PAR Chains PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP1-DNA Complex PARP1->Trapped_PARP1 forms NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse leads to Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death induces

Caption: PARP1 signaling pathway and the mechanism of PARP trapping by this compound.

Experimental_Workflow cluster_IF Immunofluorescence Protocol cluster_WB Western Blot Protocol start Start: Seed Cells treatment Treat with different concentrations of this compound start->treatment incubation Incubate for optimal duration treatment->incubation fix Fix and Permeabilize Cells incubation->fix harvest Harvest Cells incubation->harvest block Block Non-specific Binding fix->block primary_ab Incubate with Primary Antibody (anti-PARP1) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab image Image Acquisition and Analysis secondary_ab->image end End: Determine Optimal Concentration image->end fractionate Chromatin Fractionation harvest->fractionate quantify Protein Quantification fractionate->quantify sds_page SDS-PAGE and Transfer quantify->sds_page blot Incubate with Antibodies (anti-PARP1, anti-H3) sds_page->blot detect Detection and Quantification blot->detect detect->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Parp1-IN-15 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Parp1-IN-15 in common cell culture media. Given that the stability of any research compound can be influenced by various factors, we strongly recommend performing an in-house stability assessment under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the cellular response to DNA damage.[1][2] It detects DNA single-strand breaks and initiates their repair through a process called PARylation.[3][4] By inhibiting PARP1's catalytic activity, this compound prevents the repair of these breaks.[5] In cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during replication, ultimately causing cell death through a mechanism known as synthetic lethality.[4][6]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: The stability of a small molecule like this compound in a complex aqueous solution such as cell culture media can be affected by several factors:

  • pH: Most standard media (e.g., DMEM, RPMI-1640) are buffered to a physiological pH of ~7.4. Deviations from this pH can lead to hydrolysis or other degradation reactions.[7][8]

  • Temperature: Incubator temperatures (typically 37°C) can accelerate the rate of chemical degradation compared to storage temperatures (e.g., 4°C or -20°C).[7][8]

  • Serum Components: Fetal Bovine Serum (FBS) contains various enzymes (e.g., esterases, proteases) that can metabolize or degrade small molecules. Conversely, binding to serum proteins like albumin can sometimes protect a compound from degradation.[9]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[7] It is good practice to minimize light exposure during handling.

  • Adsorption: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the medium.[10]

Q3: In which common cell culture media has the stability of PARP inhibitors been evaluated?

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature. When diluting into aqueous cell culture medium, ensure rapid mixing to prevent precipitation.

Q5: How can I empirically determine the stability of this compound in my specific experimental setup?

A5: The most reliable method is to conduct a time-course experiment. Prepare your complete cell culture medium (including serum and other supplements) containing this compound at the final working concentration. Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the intact compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided below.

Troubleshooting Guide

Issue 1: I am observing lower-than-expected or inconsistent biological activity with this compound.

Potential Cause Recommended Solution
Degradation in Media: The compound may be unstable under your specific culture conditions (37°C, presence of serum, etc.), leading to a decrease in active concentration over the course of the experiment.Perform a stability study as outlined in the protocol section to determine the half-life of this compound in your media. If degradation is significant, consider replenishing the compound with fresh media at appropriate intervals.[10]
Precipitation: The compound's solubility limit may have been exceeded when diluting the DMSO stock into the aqueous medium.Visually inspect the medium for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%). Pre-warm the medium before adding the compound and mix thoroughly.
Adsorption to Labware: The compound may be sticking to the plastic surfaces of your culture plates or tubes, lowering its effective concentration.[10]Consider using low-adsorption plasticware. When preparing dilutions, rinse pipette tips thoroughly in the destination solution.
Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage may have compromised the integrity of your stock solution.Always aliquot stock solutions into single-use volumes. Prepare fresh stock solutions if degradation is suspected.

Issue 2: My dose-response curves are not reproducible between experiments.

Potential Cause Recommended Solution
Variable Compound Stability: Minor variations in media preparation (e.g., different lots of serum) could be affecting the stability of this compound differently between experiments.Standardize all media components. Run a small stability check (e.g., a single 24h time point) with each new batch of media or serum to ensure consistency.
Inconsistent Dosing: Inaccurate pipetting or incomplete mixing when preparing serial dilutions can lead to significant variability.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment.
Cellular Health and Density: Variations in cell passage number, seeding density, or overall health can significantly impact their response to a drug.Use cells within a consistent passage number range. Ensure accurate cell counting and even seeding. Monitor cell health prior to and during the experiment.

Quantitative Data Summary (Example)

The following table provides an example of how to present stability data for a compound, referred to here as "Compound-X," in two common cell culture media. This is hypothetical data and should be replaced with your own experimental results for this compound.

Time (Hours) % Remaining in DMEM + 10% FBS % Remaining in RPMI-1640 + 10% FBS % Remaining in DMEM (serum-free)
0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
298.5 ± 1.299.1 ± 0.895.2 ± 2.1
894.2 ± 2.596.8 ± 1.585.6 ± 3.3
2485.7 ± 3.191.5 ± 2.468.4 ± 4.0
4872.1 ± 4.582.3 ± 3.645.1 ± 5.2
7258.9 ± 5.074.0 ± 4.128.9 ± 5.9
Data are presented as mean ± standard deviation (n=3). Analysis performed by LC-MS.

Diagrams and Workflows

PARP1 Signaling in DNA Repair

PARP1_Signaling cluster_0 Cellular Stress cluster_1 PARP1 Activation & PARylation cluster_2 Inhibition cluster_3 Downstream Events DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (Inactive) DNA_Damage->PARP1_inactive binds to SSB PARP1_active PARP1 (Active) PARP1_inactive->PARP1_active conformational change PARylation Auto-PARylation & Substrate PARylation PARP1_active->PARylation Apoptosis Cell Death (in HR-deficient cells) PARP1_active->Apoptosis inhibition leads to Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) PARylation->Recruitment signals for NAD NAD+ NAD->PARylation substrate Parp1_IN_15 This compound Parp1_IN_15->PARP1_active inhibits catalytic activity Repair DNA Repair Recruitment->Repair

Caption: PARP1 activation pathway and the mechanism of inhibition by this compound.

Workflow for Stability Assessment

Stability_Workflow prep_media 1. Prepare Complete Media (with serum/supplements) spike_compound 2. Spike this compound to working concentration prep_media->spike_compound t0_sample 3. Collect T=0 Sample (Store at -80°C) spike_compound->t0_sample incubate 4. Incubate at 37°C, 5% CO₂ spike_compound->incubate analysis 6. Analyze All Samples by HPLC or LC-MS t0_sample->analysis collect_samples 5. Collect Aliquots at Time Points (e.g., 2, 8, 24, 48, 72h) incubate->collect_samples collect_samples->analysis data 7. Calculate % Remaining vs. T=0 analysis->data

Caption: Experimental workflow for determining compound stability in cell culture media.

Troubleshooting Logic for Inconsistent Activity

Troubleshooting_Logic start Inconsistent/Low Activity Observed check_stock Check Stock Solution: - Age? - Freeze/thaw cycles? start->check_stock stock_ok Stock OK check_stock->stock_ok check_solubility Check Solubility: - Visual precipitate? - Final DMSO %? stock_ok->check_solubility Yes remake_stock ACTION: Prepare fresh stock stock_ok->remake_stock No solubility_ok Solubility OK check_solubility->solubility_ok run_stability Perform Stability Assay (See Protocol) solubility_ok->run_stability Yes adjust_protocol ACTION: - Lower concentration - Adjust solvent solubility_ok->adjust_protocol No stable Is Compound Stable for experiment duration? run_stability->stable replenish_media ACTION: Replenish media during long experiments stable->replenish_media No investigate_other Problem Likely Elsewhere (e.g., cell health, assay) stable->investigate_other Yes

References

Technical Support Center: Overcoming Resistance to PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP1 inhibitors. While the user requested information specific to "Parp1-IN-15," this particular inhibitor is not prominently featured in the current scientific literature. Therefore, this guide focuses on general and well-documented mechanisms of resistance and troubleshooting strategies applicable to a range of selective PARP1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PARP1 inhibitors?

PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). It detects DNA damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, which recruits other DNA repair proteins.[1][2][3] PARP inhibitors work in two main ways:

  • Catalytic Inhibition: They bind to the catalytic domain of PARP1, preventing the synthesis of PAR and hindering the recruitment of the DNA repair machinery.[4][5]

  • PARP1 Trapping: The inhibitor "traps" PARP1 on the DNA at the site of the break.[4][6] This trapped PARP1-DNA complex is highly cytotoxic, especially during DNA replication, as it can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[4][7]

Q2: My cancer cells, which were initially sensitive to the PARP1 inhibitor, have developed resistance. What are the common molecular mechanisms?

Acquired resistance to PARP inhibitors is a significant challenge. The most common mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: In cancer cells with BRCA1/2 mutations (which are deficient in HR), secondary mutations can sometimes restore the function of these genes, allowing the cells to effectively repair DSBs and survive PARP1 inhibition.[7]

  • Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can reduce the formation of lethal DSBs, thereby conferring resistance.[8]

  • Reduced PARP1 Trapping: Mutations in PARP1 itself can reduce its ability to be trapped on DNA by the inhibitor, diminishing the cytotoxic effect.[8]

  • Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the PARP1 inhibitor from the cell, lowering its intracellular concentration.[4]

  • Loss of PARP1 Expression: Although less common, the complete loss of PARP1 expression can lead to high levels of resistance as the primary target of the drug is absent.

Q3: I am not seeing the expected level of cytotoxicity in my PARP1 inhibitor-treated cells. What are some potential troubleshooting steps?

Several factors could contribute to a lack of expected cytotoxicity. Consider the following:

  • Cell Line Characteristics: Confirm the homologous recombination deficiency (HRD) status of your cell line. PARP1 inhibitors are most effective in HRD cells (e.g., with BRCA1/2 mutations).

  • Inhibitor Concentration and Stability: Ensure you are using the correct concentration of the inhibitor and that it has been stored properly to maintain its activity. Perform a dose-response curve to determine the IC50 in your specific cell line.

  • Drug Efflux: If you suspect increased drug efflux, you can co-treat the cells with a P-gp inhibitor to see if it restores sensitivity.[9]

  • Assay-Specific Issues: If you are using a viability assay like CellTiter-Glo, ensure that the cell seeding density and incubation times are optimized for your cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. Cell passage number variability; inconsistent cell seeding density; reagent variability.Use cells within a consistent and low passage number range. Ensure accurate cell counting and seeding. Use fresh reagents and perform regular quality control checks on your assays.
High background signal in Western blot for γH2AX. Non-specific antibody binding; improper blocking; contaminated buffers.Optimize antibody concentration and incubation time. Ensure blocking buffer is fresh and appropriate for your antibody. Use freshly prepared, filtered buffers.
Low signal in PARP1 trapping assay. Inefficient cell lysis; incorrect inhibitor concentration; low PARP1 expression in the cell line.Optimize lysis conditions to ensure complete release of nuclear proteins. Perform a dose-response experiment to find the optimal trapping concentration. Confirm PARP1 expression levels in your cell line via Western blot.
Cells appear to recover after initial growth inhibition. Development of resistance; inhibitor degradation in culture medium.Perform long-term culture experiments and analyze for the emergence of resistant clones. Refresh the culture medium with fresh inhibitor at regular intervals.

Quantitative Data Summary

Table 1: Example IC50 Values of PARP Inhibitors in Different Breast Cancer Cell Lines

Cell LineBRCA StatusPARP InhibitorIC50 (µM)
MDA-MB-436BRCA1 mutantTalazoparib~0.001
HCC1937BRCA1 mutantTalazoparib~0.01
MDA-MB-231BRCA wild-typeTalazoparib~0.48
MDA-MB-468BRCA wild-typeTalazoparib~0.8
SKBR3BRCA wild-typeTalazoparib~0.04
JIMT1BRCA wild-typeTalazoparib~0.002
MCF-7BRCA wild-typeNiraparib~7.3
BT474BRCA wild-typeNiraparib>20

Data is illustrative and compiled from various sources. Actual IC50 values can vary between labs and experimental conditions.[10]

Key Experimental Protocols

Cell Viability Assessment using CellTiter-Glo®

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with a range of concentrations of the PARP1 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Record luminescence using a plate reader.

  • Calculate IC50 values by plotting the normalized luminescence against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[12]

Western Blotting for γH2AX (a marker of DNA Double-Strand Breaks)

This protocol is for detecting the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • Cells treated with PARP1 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against γH2AX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the PARP1 inhibitor for the desired time. Include positive (e.g., etoposide treatment) and negative controls.

  • Lyse the cells in lysis buffer on ice.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Normalize the γH2AX signal to a loading control like β-actin or total H2AX.

PARP1 Trapping Assay

This assay is designed to quantify the amount of PARP1 that is "trapped" on chromatin following inhibitor treatment.

Materials:

  • Cells treated with PARP1 inhibitor

  • Hypotonic buffer

  • High-salt buffer

  • Micrococcal nuclease

  • Antibody against PARP1 for Western blotting

Procedure:

  • Treat cells with the PARP1 inhibitor.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in hypotonic buffer to swell the cells.

  • Lyse the cells and pellet the nuclei.

  • Wash the nuclei and resuspend in a buffer containing micrococcal nuclease to digest the DNA and release chromatin-bound proteins.

  • Separate the soluble chromatin fraction from the insoluble nuclear pellet by centrifugation. The trapped PARP1 will be in the chromatin fraction.

  • Analyze the amount of PARP1 in the chromatin fraction by Western blotting using an anti-PARP1 antibody. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP1 trapping.

Visualizations

Signaling_Pathway_PARP1_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP1 Activation & Repair cluster_Inhibition PARP1 Inhibition Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 activates PAR PAR Synthesis PARP1->PAR catalyzes Trapped PARP1 Trapped PARP1 PARP1->Trapped PARP1 becomes Repair Proteins Repair Proteins PAR->Repair Proteins recruits DNA Repair DNA Repair Repair Proteins->DNA Repair This compound This compound This compound->PARP1 inhibits & traps Replication Fork Collapse Replication Fork Collapse Trapped PARP1->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Cell Death Cell Death Double-Strand Break->Cell Death in HR deficient cells

Caption: Mechanism of PARP1 inhibition leading to cell death in HR-deficient cells.

Experimental_Workflow_Viability Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate (72h) Incubate (72h) Treat with Inhibitor->Incubate (72h) Add CellTiter-Glo Add CellTiter-Glo Incubate (72h)->Add CellTiter-Glo Measure Luminescence Measure Luminescence Add CellTiter-Glo->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for determining cell viability and IC50 using the CellTiter-Glo assay.

Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance PARP1 Inhibitor Treatment PARP1 Inhibitor Treatment HR Restoration HR Restoration PARP1 Inhibitor Treatment->HR Restoration Fork Stabilization Fork Stabilization PARP1 Inhibitor Treatment->Fork Stabilization Reduced Trapping Reduced Trapping PARP1 Inhibitor Treatment->Reduced Trapping Drug Efflux Drug Efflux PARP1 Inhibitor Treatment->Drug Efflux Cell Survival Cell Survival HR Restoration->Cell Survival Fork Stabilization->Cell Survival Reduced Trapping->Cell Survival Drug Efflux->Cell Survival

Caption: Common mechanisms leading to resistance against PARP1 inhibitors.

References

Technical Support Center: Interpreting Unexpected Phenotypes After PARP1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We observe reduced efficacy or complete resistance to our PARP1 inhibitor in a cell line that should be sensitive (e.g., BRCA-mutant). What are the potential mechanisms?

A1: Resistance to PARP inhibitors in sensitive cell lines can arise from several factors:

  • Restoration of Homologous Recombination (HR) Function: The most common mechanism is the acquisition of secondary mutations in BRCA1/2 that restore the open reading frame and produce a functional protein.[2][3]

  • Suppression of Non-Homologous End Joining (NHEJ): Some studies suggest that for PARP inhibitor-induced synthetic lethality to occur in HR-deficient cells, the NHEJ pathway must be active.[2][4] Loss of key NHEJ factors can lead to resistance.

  • Drug Efflux: Overexpression of multidrug resistance transporters, such as ABCB1, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Low PARP1 Expression: Cells with low or absent PARP1 expression may be inherently resistant to PARP inhibitors, as the drug target is not present at sufficient levels.[3]

  • Loss of PARG: Loss of Poly(ADP-ribose) glycohydrolase (PARG), the enzyme that degrades PAR chains, can lead to a restoration of PARylation even in the presence of a PARP inhibitor, thus conferring resistance.[5]

  • Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the accumulation of DNA damage and subsequent cell death, leading to resistance.

Q2: We are seeing unexpected toxicity or cell death in a cell line that is considered resistant to PARP inhibitors (e.g., HR-proficient). What could be the cause?

A2: Unexpected sensitivity in resistant cell lines can be due to:

  • Off-Target Effects: Some PARP inhibitors have been shown to inhibit other proteins, such as kinases, at concentrations achievable in cell culture.[6] For example, rucaparib and niraparib have been shown to bind to and inhibit several kinases.[6] This "poly-pharmacology" can lead to off-target toxicity.[7]

  • "PARP Trapping": The potency of a PARP inhibitor is not solely determined by its catalytic inhibition but also by its ability to "trap" PARP1 on DNA.[8] Trapped PARP1-DNA complexes are highly cytotoxic. Different inhibitors have varying trapping efficiencies, which might explain unexpected toxicities.[8]

  • Undisclosed HRD-like Phenotype: The cell line may have a defect in another DNA repair pathway that creates a synthetic lethal interaction with PARP inhibition, even if BRCA1/2 are functional.

  • High SLFN11 Expression: High expression of the gene SLFN11 has been correlated with increased sensitivity to PARP inhibitors, irrespective of BRCA status.[9]

Q3: Our experimental results with the PARP1 inhibitor are inconsistent across different experimental setups. What factors should we consider?

A3: Inconsistent results can be due to a variety of factors:

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.

  • Drug Stability and Storage: Ensure the inhibitor is stored correctly and that the working solutions are freshly prepared to avoid degradation.

  • Assay-Specific Artifacts: The type of assay used to measure cell viability or DNA damage can influence the outcome. It is advisable to use multiple, complementary assays.

  • Cell Cycle Effects: Some PARP inhibitors can induce cell cycle arrest, which can confound proliferation assays.[10] It is important to assess the cell cycle profile of treated cells.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in a sensitive cell line.
Possible Cause Suggested Action
Drug Inactivity - Verify the identity and purity of the inhibitor. - Prepare fresh stock and working solutions. - Store the inhibitor according to the manufacturer's instructions.
Drug Efflux - Test for the expression of multidrug resistance pumps (e.g., ABCB1). - Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.[2]
Cell Line Authenticity - Perform cell line authentication (e.g., STR profiling) to confirm its identity.
Acquired Resistance - If the cells have been cultured for a long time, they may have acquired resistance. Use a fresh, low-passage vial of cells. - Sequence key HR genes (BRCA1/2, PALB2, etc.) to check for reversion mutations.
Issue 2: Unexpected cell death in a resistant cell line.
Possible Cause Suggested Action
Off-Target Effects - Review the literature for known off-target effects of the specific PARP inhibitor being used. - Perform a kinome scan to identify potential off-target kinases. - Compare the phenotype with that induced by other PARP inhibitors with different chemical scaffolds.
High PARP Trapping - Use an assay to measure PARP trapping (e.g., chromatin fractionation followed by Western blot for PARP1). - Compare the trapping potential of your inhibitor to others with known trapping efficiencies.
Synergistic Effects - Ensure no other compounds in the media (e.g., antibiotics) are interacting with the PARP inhibitor.

Data Presentation

Table 1: Common Mechanisms of Acquired Resistance to PARP1 Inhibitors
Mechanism Key Genes/Proteins Involved Effect on Cellular Pathways References
Restoration of HR BRCA1, BRCA2, PALB2, RAD51C, RAD51DSecondary mutations restore the open reading frame, leading to functional HR protein.[3]
Drug Efflux ABCB1 (MDR1)Increased pumping of the inhibitor out of the cell, reducing intracellular concentration.[4]
Loss of PARP1 Expression PARP1Reduced levels of the drug target, leading to decreased efficacy.[3]
Replication Fork Protection 53BP1, RIF1, SHLD1/2/3Stabilization of stalled replication forks, preventing the formation of double-strand breaks.[3]
Loss of PARG PARGIncreased PARylation, counteracting the effect of the PARP inhibitor.[5]
Table 2: Potential Off-Target Effects of Selected PARP Inhibitors
PARP Inhibitor Known Off-Target Kinases Potential Phenotypic Consequences References
Rucaparib CDK16, PIM3, DYRK1BCell cycle alterations, effects on cell signaling pathways.[6]
Niraparib DYRK1A, DYRK1BAltered cell signaling, potential for unexpected toxicities.[6]
Olaparib None identified in a screen of 392 kinases.Fewer off-target effects expected compared to other inhibitors.[6]
Talazoparib Weak binding to two kinases.Generally considered highly specific for PARP.[6]

Experimental Protocols

Protocol 1: Western Blot for PARP1 and γH2AX
  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with Parp1-IN-15 at various concentrations and for different time points. Include a positive control for DNA damage (e.g., etoposide).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against PARP1 (to check for cleavage) and γH2AX (a marker of double-strand breaks) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_SSB_Repair cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits Repair SSB Repair BER_proteins->Repair Parp1_IN_15 This compound Parp1_IN_15->PARP1_active inhibits

Caption: Mechanism of PARP1 in single-strand break repair and its inhibition.

Experimental Workflow: Troubleshooting PARP1 Inhibitor Resistance

Troubleshooting_Workflow Start Unexpected Resistance to This compound Observed Check_Drug Verify Drug Activity and Stability Start->Check_Drug Check_Cells Authenticate Cell Line (STR Profiling) Start->Check_Cells HR_Status Assess HR Pathway Status (Western for BRCA1/2, RAD51 foci) Start->HR_Status Efflux_Pumps Evaluate Drug Efflux (qRT-PCR for ABCB1) Start->Efflux_Pumps PARP1_Expression Measure PARP1 Levels (Western Blot) Start->PARP1_Expression Reversion_Mutation Sequence BRCA1/2 for Reversion Mutations HR_Status->Reversion_Mutation Efflux_Inhibitor Test with Efflux Pump Inhibitor Efflux_Pumps->Efflux_Inhibitor Low_PARP1 Conclusion: Low Target Expression PARP1_Expression->Low_PARP1 Resistance_Mechanism_HR Conclusion: HR Restored Reversion_Mutation->Resistance_Mechanism_HR Resistance_Mechanism_Efflux Conclusion: Drug Efflux Efflux_Inhibitor->Resistance_Mechanism_Efflux

Caption: A logical workflow for troubleshooting unexpected resistance to PARP1 inhibitors.

Logical Relationship: Synthetic Lethality

Synthetic_Lethality cluster_normal Normal Cell cluster_parpi PARP Inhibitor Treatment cluster_brca_mut BRCA Mutant Cell cluster_both PARPi in BRCA Mutant Cell A1 Functional PARP1 Result1 Cell Viable A1->Result1 B1 Functional BRCA1/2 (HR) B1->Result1 A2 Inhibited PARP1 Result2 Cell Viable A2->Result2 B2 Functional BRCA1/2 (HR) B2->Result2 A3 Functional PARP1 Result3 Cell Viable A3->Result3 B3 Defective BRCA1/2 (HR) B3->Result3 A4 Inhibited PARP1 Result4 Cell Death (Synthetic Lethality) A4->Result4 B4 Defective BRCA1/2 (HR) B4->Result4

References

Navigating Long-Term In Vivo Studies with PARP1 Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo dosage information for Parp1-IN-15 is not publicly available in the reviewed scientific literature. This guide provides a comprehensive framework for establishing a safe and effective dosage for novel PARP1 inhibitors, such as this compound, in long-term in vivo studies, based on established principles for this class of compounds.

General Guidance for Long-Term In Vivo Studies with Novel PARP1 Inhibitors

The successful execution of long-term in vivo studies with a novel PARP1 inhibitor requires a systematic approach to determine the optimal therapeutic window. This involves a series of studies to establish a dose that is both effective and well-tolerated over an extended period. The following sections outline a typical experimental workflow.

Experimental Protocols: Establishing an In Vivo Dosing Regimen

A crucial first step is to determine the maximum tolerated dose (MTD) and to understand the pharmacokinetic and pharmacodynamic (PK/PD) profiles of the compound.

1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies:

  • Objective: To identify a range of doses that are well-tolerated for long-term administration.

  • Methodology:

    • Administer a wide range of doses to small groups of animals (e.g., mice or rats).

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

    • The MTD is typically defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe adverse events).

2. Pharmacokinetic (PK) Studies:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.

  • Methodology:

    • Administer a single dose of the compound to animals.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the drug to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

3. Pharmacodynamic (PD) Studies:

  • Objective: To measure the extent and duration of PARP1 inhibition in target tissues.

  • Methodology:

    • Administer the inhibitor to tumor-bearing animals.

    • Collect tumor and surrogate tissue samples at different time points after dosing.

    • Assess PARP1 activity by measuring levels of poly(ADP-ribose) (PAR) using techniques like immunohistochemistry (IHC) or western blotting. A significant reduction in PAR levels indicates target engagement.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during long-term in vivo studies with PARP1 inhibitors.

Formulation and Administration

  • Q1: What is a suitable vehicle for administering a novel PARP1 inhibitor in vivo?

    • A1: The choice of vehicle depends on the physicochemical properties of the compound. Common vehicles for PARP inhibitors include:

      • Aqueous solutions (e.g., saline, PBS) if the compound is water-soluble.

      • Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose for poorly soluble compounds.

      • Solutions in vehicles containing co-solvents such as DMSO, PEG300, or Tween 80. It is critical to first conduct a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.

  • Q2: What is the most common route of administration for PARP inhibitors in preclinical studies?

    • A2: Oral gavage (p.o.) is a frequently used route for PARP inhibitors, mimicking the clinical route of administration for approved drugs. Intraperitoneal (i.p.) and intravenous (i.v.) injections are also used, particularly in early-stage studies or for compounds with poor oral bioavailability.

Managing Toxicity

  • Q3: What are the common toxicities associated with PARP inhibitors in animal models?

    • A3: Hematological toxicity, including anemia, neutropenia, and thrombocytopenia, is a common class-effect of PARP inhibitors due to their impact on hematopoietic stem and progenitor cells. Other potential toxicities include gastrointestinal issues and weight loss.

  • Q4: How can I monitor for and manage toxicity during a long-term study?

    • A4: Regular monitoring is crucial. This includes:

      • Daily: Clinical observation for any signs of distress.

      • Twice weekly: Body weight measurement.

      • Periodic: Complete blood counts (CBCs) to monitor for hematological toxicity.

    • If significant toxicity is observed, dose reduction or a temporary halt in treatment may be necessary.

Monitoring Efficacy

  • Q5: How can I assess the anti-tumor efficacy of a PARP1 inhibitor in vivo?

    • A5: In tumor xenograft or syngeneic models, efficacy is primarily assessed by:

      • Tumor volume measurements: Measured typically twice a week with calipers.

      • Survival analysis: In survival studies, the endpoint is typically when tumors reach a predetermined size or when animals show signs of significant morbidity.

      • Biomarker analysis: At the end of the study, tumors can be harvested to assess PD markers (e.g., PAR levels, γH2AX as a marker of DNA damage) and markers of apoptosis (e.g., cleaved caspase-3).

Data Presentation

Table 1: Reference In Vivo Dosing for Selected PARP Inhibitors (for illustrative purposes)

PARP InhibitorAnimal ModelRoute of AdministrationDosage RegimenStudy DurationReference
OlaparibMouse (xenograft)p.o., b.i.d.50 mg/kg28 daysN/A
TalazoparibMouse (xenograft)p.o., q.d.0.33 mg/kg21 daysN/A
VeliparibMouse (xenograft)p.o., b.i.d.25 mg/kg42 days[1][2]

Note: These are examples from published studies and should not be directly extrapolated to this compound. The optimal dosage for any new compound must be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Dose-Finding Workflow for a Novel PARP1 Inhibitor DoseRange Dose-Range Finding (Single Dose Escalation) MTD Maximum Tolerated Dose (MTD) (Repeat Dose Study) DoseRange->MTD Identify Tolerated Range Decision Select Optimal Dose for Efficacy Studies MTD->Decision Define Upper Dose Limit PK Pharmacokinetics (PK) (Single Dose) PK->Decision Inform Dosing Frequency PD Pharmacodynamics (PD) (Tumor-bearing models) PD->Decision Confirm Target Engagement Efficacy Long-Term Efficacy Study (Chronic Dosing) Decision->Efficacy

Caption: Workflow for an in vivo dose-finding study.

parp1_pathway cluster_pathway PARP1 Signaling Pathway and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Trapping PARP1 Trapping on DNA Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP1 Inhibitor (e.g., this compound) Inhibitor->PARP1 Inhibition & Trapping Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapping->Replication_Fork_Collapse

References

How to control for Parp1-IN-15 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parp1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on controlling for and assessing the degradation of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid and in a desiccated environment. Below is a summary of recommended storage conditions for both solid compound and stock solutions.

Storage FormatTemperatureDurationSpecial Conditions
Solid Powder-20°CUp to 3 yearsStore in a desiccator, protected from light.
4°CUp to 2 yearsStore in a desiccator, protected from light.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors like this compound.[1] It is important to use anhydrous, high-purity DMSO to minimize degradation. For aqueous-based assays, further dilution of the DMSO stock into the aqueous buffer is necessary. Always prepare fresh dilutions for your experiments.

Q3: Is this compound sensitive to light?

Q4: Can I use this compound in cell culture experiments? What precautions should I take?

A4: Yes, this compound can be used in cell culture experiments. When introducing the inhibitor to your cell culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%. It is also crucial to consider the stability of the compound in the culture medium over the duration of your experiment. For long-term experiments, it may be necessary to replenish the medium with a fresh inhibitor at regular intervals.

Troubleshooting Guides

Problem 1: I am observing inconsistent or lower-than-expected inhibitory activity in my experiments.

This issue could be related to the degradation of this compound. Here are some steps to troubleshoot this problem:

  • Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored according to the recommended guidelines (see FAQ 1). Improper storage can lead to gradual degradation.

  • Check Aliquoting and Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise the stability of the inhibitor.[1] Always aliquot your stock solution into single-use volumes.

  • Assess Solution Stability: If you are diluting your stock solution into an aqueous buffer for your assay, the inhibitor may have limited stability in this buffer. Prepare fresh dilutions immediately before each experiment.

  • Perform a Stability Test: If you continue to suspect degradation, it is advisable to perform a stability study of this compound under your specific experimental conditions. A detailed protocol for this is provided below.

Problem 2: I am seeing unexpected off-target effects or cellular toxicity.

While some level of off-target effects or toxicity can be inherent to the compound, these issues can be exacerbated by degradation products.

  • Confirm Compound Purity: If possible, verify the purity of your this compound stock using an analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the experimental system is within a non-toxic range for your specific cells or assay.

  • Evaluate Degradation Products: Degradation of the inhibitor can lead to the formation of new molecules with different biological activities. A stability study can help identify the presence of degradation products.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer system using HPLC analysis.

Objective: To quantify the degradation of this compound over time under specific storage and experimental conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • Light-protective containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable high-purity solvent (e.g., 10 mM in DMSO).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the final experimental concentration in your buffer of interest (e.g., 10 µM in cell culture medium).

    • Aliquot the stability samples into multiple light-protected containers.

  • Incubation Conditions:

    • Store the aliquots under the conditions you wish to test. This could include:

      • Different temperatures (e.g., 4°C, room temperature, 37°C).

      • Exposure to light vs. dark conditions.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

    • The "time 0" sample should be analyzed immediately after preparation.

  • Sample Analysis by HPLC:

    • At each time point, inject an aliquot of the stability sample into the HPLC system.

    • Use a validated HPLC method to separate this compound from any potential degradation products.

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life of the compound under the tested conditions.

Expected Outcome: This study will provide quantitative data on the stability of this compound in your specific experimental setup, allowing you to adjust your protocols to minimize degradation and ensure the reliability of your results.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) samples Prepare Stability Samples (Dilute in experimental buffer) stock->samples conditions Incubate under Test Conditions (Temp, Light) samples->conditions timepoints Collect Aliquots at Time Points conditions->timepoints hplc Analyze by HPLC timepoints->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR PAR Polymer Synthesis PARP1_active->PAR catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate Parp1_IN_15 This compound Parp1_IN_15->PARP1_active inhibits

Caption: Simplified PARP1 signaling pathway in response to DNA damage.

References

Validation & Comparative

Validating PARP1 Inhibitor Selectivity: A Guide Using PARP1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors is a critical focus in oncology drug discovery. Achieving high selectivity for PARP1 over other PARP family members, particularly PARP2, is hypothesized to reduce hematological toxicities and improve the therapeutic index. This guide provides a framework for validating the selectivity of PARP1 inhibitors, using PARP1 knockout (KO) cells as a key experimental tool. While this guide is broadly applicable, it will use leading selective PARP1 inhibitors as exemplars to illustrate the validation process.

The Critical Role of PARP1 Knockout Cells in Selectivity Validation

The fundamental principle behind using PARP1 KO cells is to create a null background for the primary target of the inhibitor. By comparing the effects of a PARP inhibitor on wild-type (WT) cells versus their isogenic PARP1 KO counterparts, researchers can definitively attribute the inhibitor's activity to its interaction with PARP1. A highly selective PARP1 inhibitor is expected to have a significantly diminished effect in cells lacking PARP1.

Comparative Selectivity of Next-Generation PARP1 Inhibitors

The table below summarizes the in vitro potency and selectivity of several next-generation PARP1 inhibitors. This data is crucial for benchmarking and comparing new chemical entities.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
AZD5305 (Saruparib)1.55653>420-fold
NMS-P118--~150-fold
VB15010-->1700-fold (in DNA trapping assays)
Olaparib5--
Rucaparib7--
Talazoparib1--

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Experimental Protocols for Selectivity Validation

Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are key methodologies for validating PARP1 inhibitor selectivity using PARP1 KO cells.

Generation of PARP1 Knockout Cell Lines using CRISPR/Cas9

Objective: To create a stable cell line that does not express PARP1.

Protocol:

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the PARP1 gene. Clone the gRNA sequences into a suitable Cas9 expression vector.

  • Transfection: Transfect the Cas9/gRNA plasmids into the desired host cell line (e.g., HEK293T, HeLa).

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Clonal Expansion and Screening: Expand the single-cell clones and screen for PARP1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).

Western Blotting for PARP1 Expression

Objective: To confirm the absence of PARP1 protein in the knockout cell line.

Protocol:

  • Cell Lysis: Lyse wild-type and PARP1 KO cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with a primary antibody against PARP1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Cell Viability Assays

Objective: To compare the cytotoxic effects of the PARP1 inhibitor on wild-type versus PARP1 KO cells. A selective inhibitor should show reduced cytotoxicity in KO cells.

Protocol:

  • Cell Seeding: Seed an equal number of wild-type and PARP1 KO cells into 96-well plates.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of the PARP1 inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 values for both cell lines.

PARP Activity Assay

Objective: To directly measure the inhibition of PARP activity in cellular extracts.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from wild-type and PARP1 KO cells.

  • PARP Activity Measurement: Use a commercially available PARP activity assay kit (e.g., colorimetric or chemiluminescent). These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Inhibitor Treatment: Perform the assay in the presence of a range of concentrations of the PARP1 inhibitor.

  • Data Analysis: Determine the IC50 of the inhibitor for PARP activity in the wild-type nuclear extracts. The activity in the PARP1 KO extracts should be at or near background levels.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

Validation_Workflow cluster_cells Cell Lines cluster_assays Validation Assays cluster_results Expected Outcomes for Selective Inhibitor WT_cells Wild-Type Cells WB Western Blot WT_cells->WB Viability Cell Viability Assay WT_cells->Viability Activity PARP Activity Assay WT_cells->Activity KO_cells PARP1 KO Cells KO_cells->WB KO_cells->Viability KO_cells->Activity WB_result PARP1 Absent in KO WB->WB_result Viability_result Reduced Cytotoxicity in KO Viability->Viability_result Activity_result No Inhibition in KO Activity->Activity_result Inhibitor Parp1-IN-15 Inhibitor->Viability Inhibitor->Activity

Caption: Workflow for validating PARP1 inhibitor selectivity using knockout cells.

PARP1_Signaling cluster_pathway PARP1-Mediated DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor Selective PARP1 Inhibitor Inhibitor->PARP1 inhibits PARP1_KO PARP1 Knockout PARP1_KO->PARP1 prevents expression

Caption: PARP1's role in DNA repair and the points of intervention.

By employing these rigorous experimental methodologies and clear visualizations, researchers can confidently validate the selectivity of novel PARP1 inhibitors, a crucial step in the development of safer and more effective cancer therapies.

Navigating PARP1 Inhibition in Platinum-Resistant Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of platinum-resistant ovarian cancer. While specific efficacy data for Parp1-IN-15 is not publicly available, this document focuses on the approved and investigational alternatives, presenting key experimental data, methodologies, and relevant biological pathways.

Executive Summary

Platinum-resistant ovarian cancer remains a significant clinical challenge. PARP inhibitors have emerged as a crucial therapeutic class, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This guide compares the efficacy of three approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—in this setting. Furthermore, it touches upon the next generation of PARP1-selective inhibitors currently in preclinical and early clinical development.

Efficacy of Approved PARP Inhibitors in Platinum-Resistant Ovarian Cancer

The following tables summarize the clinical efficacy of Olaparib, Niraparib, and Rucaparib in patients with platinum-resistant ovarian cancer. It is important to note that patient populations, prior lines of therapy, and biomarker status (e.g., BRCA mutation, homologous recombination deficiency [HRD]) vary across studies, impacting direct cross-trial comparisons.

Table 1: Olaparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)Patient PopulationTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
SOLO3 (NCT02282020)Germline BRCA-mutated, platinum-sensitive relapsed ovarian cancer (heavily pretreated)Olaparib monotherapy72.2%13.4 months

Note: While SOLO3 focused on platinum-sensitive patients, it included a heavily pretreated population, providing relevant insights.

Table 2: Niraparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)Patient PopulationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)
QUADRA (NCT02354586)Heavily pretreated (≥3 prior lines), HRD-positive recurrent ovarian cancer (majority platinum-resistant/refractory)Niraparib monotherapy28%Not Reported
TOPACIO/KEYNOTE-162 (NCT02657889)Recurrent platinum-resistant ovarian cancer (irrespective of BRCA status)Niraparib + PembrolizumabNot Reported65%

Table 3: Rucaparib Efficacy in Platinum-Resistant Ovarian Cancer

Clinical Trial (Identifier)Patient PopulationTreatmentMedian Progression-Free Survival (PFS)
ARIEL4 (NCT02855944)BRCA-mutated, relapsed ovarian cancer (including platinum-resistant)Rucaparib vs. Chemotherapy7.4 months

Experimental Protocols of Key Clinical Trials

SOLO3 (NCT02282020): This was a Phase III, open-label, randomized, controlled trial.[1]

  • Patient Population: Patients with germline BRCA1/2-mutated, platinum-sensitive relapsed ovarian cancer who had received at least two prior lines of platinum-based chemotherapy.[1]

  • Treatment Arms: Patients were randomized to receive either olaparib tablets or physician's choice of single-agent non-platinum chemotherapy.[1]

  • Primary Endpoint: Objective response rate.[1]

  • Secondary Endpoints: Progression-free survival and overall survival.[1]

QUADRA (NCT02354586): This was a Phase II, open-label, single-arm study.[2]

  • Patient Population: Adult patients with recurrent high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who had received 3 or 4 previous chemotherapy regimens and were HRD-positive.[2] The majority of patients were platinum-resistant or refractory.[2]

  • Treatment: Niraparib monotherapy.[2]

  • Primary Endpoint: Investigator-assessed objective response rate.[2]

ARIEL4 (NCT02855944): This was a Phase III, randomized, controlled trial.[3]

  • Patient Population: Patients with relapsed, BRCA-mutated (germline or somatic) ovarian, fallopian tube, or primary peritoneal cancer who had received two or more prior chemotherapy regimens. The study included patients who were platinum-sensitive, partially platinum-sensitive, and platinum-resistant.[3]

  • Treatment Arms: Patients were randomized to receive either rucaparib or chemotherapy.[3]

  • Primary Endpoint: Investigator-assessed progression-free survival.[3]

Signaling Pathways and Experimental Workflows

PARP Inhibition and Synthetic Lethality

The efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." In cancer cells with a deficient homologous recombination repair (HRR) pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unrepaired double-strand breaks trigger cell death.

PARP_Inhibition cluster_0 Normal Cell (Functional HRR) cluster_1 Cancer Cell (Deficient HRR) + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 DNA_SSB_N->PARP1_N recruits DSB_N Replication Fork Collapse (DSB) DNA_SSB_N->DSB_N can lead to BER_N Base Excision Repair (BER) PARP1_N->BER_N activates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N repaired by HRR_N->Cell_Survival_N leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 (Trapped) DNA_SSB_C->PARP1_C DSB_C Accumulation of Double-Strand Breaks (DSBs) DNA_SSB_C->DSB_C leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_C traps BER_C BER Blocked PARP1_C->BER_C fails to activate HRR_C Deficient HRR (e.g., BRCA mutation) DSB_C->HRR_C cannot be repaired by Apoptosis Apoptosis (Cell Death) DSB_C->Apoptosis triggers HRR_C->Apoptosis leads to

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Generalized Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a PARP inhibitor in platinum-resistant ovarian cancer.

Clinical_Trial_Workflow Patient_Screening Patient Screening - Platinum-resistant ovarian cancer - Biomarker assessment (e.g., BRCA, HRD) - Prior lines of therapy Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A: PARP Inhibitor Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Standard of Care (e.g., Chemotherapy) Randomization->Treatment_Arm_B Treatment_Phase Treatment Phase (until disease progression or unacceptable toxicity) Treatment_Arm_A->Treatment_Phase Treatment_Arm_B->Treatment_Phase Follow_Up Follow-up for Survival Treatment_Phase->Follow_Up Data_Analysis Data Analysis - Efficacy (ORR, PFS, OS) - Safety and Tolerability Follow_Up->Data_Analysis Results Results Publication Data_Analysis->Results

Caption: Generalized workflow of a PARP inhibitor clinical trial.

The Next Generation: PARP1-Selective Inhibitors

While the currently approved PARP inhibitors target both PARP1 and PARP2, a new wave of investigational drugs selectively targets PARP1. This selectivity aims to enhance the therapeutic window by potentially reducing hematological toxicities associated with PARP2 inhibition.

Saruparib (AZD5305): Preclinical studies in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers have shown that saruparib elicits potent and durable antitumor activity, with a higher preclinical complete response rate compared to olaparib (75% vs. 37%).[4][5] In ovarian cancer preclinical models, saruparib has demonstrated synergistic antitumor effects when combined with other agents.[6]

AZD9574: This investigational PARP1-selective inhibitor has the additional property of being able to cross the blood-brain barrier.[7][8][9] Preclinical studies have demonstrated its potent single-agent efficacy in models with homologous recombination repair deficiency.[7][9]

Conclusion

In the absence of specific data for this compound, this guide provides a comparative framework for evaluating the utility of approved PARP inhibitors—Olaparib, Niraparib, and Rucaparib—in the challenging setting of platinum-resistant ovarian cancer. The choice of a specific PARP inhibitor depends on various factors, including the patient's biomarker status, prior therapies, and the specific clinical context. The development of next-generation PARP1-selective inhibitors holds promise for further improving outcomes for these patients. Continuous evaluation of data from ongoing and future clinical trials is essential for optimizing the use of this important class of therapeutic agents.

References

Validating In Vivo Anti-Tumor Activity: A Comparative Guide to PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo anti-tumor activity of the next-generation selective PARP1 inhibitor, Saruparib (AZD5305), against the first-generation PARP1/2 inhibitor, Olaparib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in preclinical settings.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage. It plays a primary role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][3][4]

PARP inhibitors exert their anti-tumor effects through two primary mechanisms:

  • Catalytic Inhibition : By blocking the enzymatic activity of PARP1, these inhibitors prevent the synthesis of PAR. This leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks during cell division, generating more lethal DNA double-strand breaks (DSBs).[2]

  • PARP Trapping : The inhibitor can "trap" the PARP1 protein on the DNA at the site of the break. This creates a toxic protein-DNA complex that is more cytotoxic than the accumulation of unrepaired SSBs alone, as it physically obstructs DNA replication and repair.

In cancer cells with a deficiency in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired. This leads to a state of "synthetic lethality," where the combination of two non-lethal defects (HR deficiency and PARP inhibition) results in cell death.[3][5]

First-generation PARP inhibitors like Olaparib target both PARP1 and PARP2. In contrast, next-generation inhibitors like Saruparib are designed to be highly selective for PARP1. This selectivity is hypothesized to maintain potent anti-tumor efficacy while potentially reducing off-target effects, such as hematological toxicity, which may be linked to PARP2 inhibition.[6][7][8]

cluster_0 DNA Damage & Repair Pathway cluster_1 Mechanism of PARP Inhibitors cluster_2 Cellular Outcome in HR-Deficient Cancer DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARPi PARP Inhibitor (e.g., Saruparib, Olaparib) PARPi->PARP1 Inhibits Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP Trapping PARPi->PARP_Trapping No_PAR No PAR Synthesis Catalytic_Inhibition->No_PAR Trapped_Complex Toxic PARP-DNA Complex PARP_Trapping->Trapped_Complex Accumulated_SSB Accumulated SSBs No_PAR->Accumulated_SSB Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSB->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HRD Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HRD Trapped_Complex->Replication_Fork_Collapse Failed_DSB_Repair Failed DSB Repair HRD->Failed_DSB_Repair Cell_Death Synthetic Lethality (Apoptosis) Failed_DSB_Repair->Cell_Death

Caption: PARP1 signaling in DNA repair and mechanism of PARP inhibitors.

Quantitative Data Comparison: Saruparib vs. Olaparib

The following table summarizes the in vivo anti-tumor efficacy of Saruparib (a selective PARP1 inhibitor) compared to Olaparib (a first-generation PARP1/2 inhibitor) in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers.

Performance MetricSaruparib (AZD5305)OlaparibReference(s)
Preclinical Complete Response Rate 75%37%[6][9][10]
Median Preclinical PFS >386 days90 days[6][9][10]
Effective In Vivo Dose (Ex.) ≥0.1 mg/kg (once daily)100 mg/kg (once daily)[8]
Tumor Regression (MDA-MB-436) ≥90% at ≥0.1 mg/kg- (Used as comparator)[8]
Tumor Growth Inhibition (T/C%) -2% to 40% (in responsive OC-PDX)[11][12]

PFS: Progression-Free Survival; T/C%: Treatment vs. Control tumor volume percentage; OC-PDX: Ovarian Cancer Patient-Derived Xenograft.

Experimental Protocols

A generalized protocol for evaluating the in vivo anti-tumor activity of PARP inhibitors using patient-derived xenografts is outlined below. This methodology is based on protocols described in the comparative studies of Saruparib and Olaparib.[6][7][8][13]

Patient-Derived Xenograft (PDX) Model Establishment
  • Source: Fresh tumor tissue is obtained from consenting patients with diagnosed breast, ovarian, or pancreatic cancer harboring known pathogenic alterations in BRCA1, BRCA2, or PALB2.[6][7]

  • Implantation: Tumor fragments are surgically implanted into the lower flank of 6-week-old female immunodeficient mice (e.g., athymic nude mice).[6] For breast cancer models, mice may be supplemented with estrogen.

  • Passaging: Once tumors reach a specified volume (e.g., 1500-2000 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion and subsequent treatment studies.

In Vivo Efficacy Study
  • Tumor Growth and Randomization: When tumors in the experimental cohort reach a mean volume of approximately 100-300 mm³, the mice are randomized into treatment and control groups.[8]

  • Drug Formulation and Administration:

    • Saruparib (AZD5305): Formulated in an appropriate vehicle (e.g., water/HCl pH 3.5-4) and administered by oral gavage once daily at doses ranging from 0.1 mg/kg to 1 mg/kg.[8]

    • Olaparib: Formulated in a vehicle such as 10% DMSO and 30% Kleptose and administered by oral gavage once daily, typically at a dose of 100 mg/kg.[8]

    • Vehicle Control: The control group receives the vehicle solution following the same schedule and route of administration.

  • Treatment Duration: Treatment is typically administered for a period of 28-35 days, or until tumor progression.[8][11] In some study designs, treatment is withdrawn after a set period to monitor for tumor regrowth.[8]

Assessment of Anti-Tumor Activity
  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Body Weight and Health Monitoring: Animal body weight and general health status are monitored regularly as indicators of treatment toxicity.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI) / Regression: Calculated as the percentage change in tumor volume from the start of treatment.

    • Preclinical Progression-Free Survival (pPFS): Defined as the time from the start of treatment until the tumor volume doubles or reaches a predetermined endpoint.

    • Response Rates: Categorized based on the best response observed (e.g., Complete Response, Partial Response, Stable Disease).

Pharmacodynamic and Biomarker Analysis
  • Tissue Collection: At the end of the study, tumors are harvested for further analysis.

  • Immunohistochemistry (IHC): Tumor sections are stained for biomarkers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to assess the cellular effects of the treatment.[13]

  • PARP Activity Assay: Tumor lysates can be analyzed to confirm the inhibition of PARP1 activity, for instance, by measuring the levels of poly(ADP-ribose).[13][14]

  • DNA/RNA Sequencing: Tissues from tumors that develop resistance can be sequenced to identify potential resistance mechanisms, such as reversion mutations in BRCA genes.[6]

cluster_workflow In Vivo Xenograft Experimental Workflow PDX_Establishment PDX Model Establishment (Implantation & Passaging) Tumor_Growth Tumor Growth to ~100-300 mm³ PDX_Establishment->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Daily Oral Dosing (e.g., 28-35 days) - Saruparib - Olaparib - Vehicle Control Randomization->Treatment_Phase Monitoring Monitor Tumor Volume & Animal Health Treatment_Phase->Monitoring Endpoint End of Study / Tumor Progression Monitoring->Endpoint Data_Analysis Data Analysis (TGI, pPFS, Response Rate) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (IHC, PAR levels, Sequencing) Endpoint->PD_Analysis

Caption: Generalized workflow for in vivo anti-tumor activity studies.

References

Navigating the Therapeutic Minefield: A Comparative Safety Analysis of PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of approved PARP1 inhibitors, providing a framework for the evaluation of novel compounds like Parp1-IN-15. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of safety data, experimental methodologies, and the underlying mechanisms of toxicity to inform preclinical and clinical development.

Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target in oncology, leading to the development and approval of several potent inhibitors that have revolutionized the treatment of cancers with deficiencies in homologous recombination repair. However, the therapeutic window of these inhibitors is often defined by their safety profile. While demonstrating significant efficacy, PARP1 inhibitors are associated with a range of adverse events that necessitate careful management. This guide provides a comparative analysis of the safety profiles of four approved PARP1 inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and establishes a framework for assessing the safety of new chemical entities, exemplified here as "this compound".

The Mechanism of Action and Toxicity of PARP1 Inhibitors

PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

Beyond catalytic inhibition, a crucial aspect of PARP inhibitor toxicity is the concept of "PARP trapping." This occurs when the inhibitor stabilizes the PARP1 enzyme on the DNA at the site of damage, creating a cytotoxic PARP-DNA complex that can obstruct DNA replication and transcription, leading to cell death. The potency of PARP trapping varies among different inhibitors and is thought to contribute significantly to both their efficacy and their toxicity, particularly myelosuppression.

cluster_0 DNA Damage Response & PARP1 Inhibition cluster_1 Cell Fate DNA_SSB DNA Single-Strand Break PARP1 PARP1 Recruitment & Activation DNA_SSB->PARP1 Replication_Fork Replication Fork Encounter DNA_SSB->Replication_Fork PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1->PARylation BER Base Excision Repair PARylation->BER DNA_Repair DNA Repair BER->DNA_Repair PARPi PARP1 Inhibitor (e.g., this compound) PARPi->PARP1 Inhibits Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP1 Trapping on DNA PARPi->PARP_Trapping Catalytic_Inhibition->PARylation Blocks PARP_Trapping->BER Blocks DSB Double-Strand Break Formation Replication_Fork->DSB Leads to HR_Proficient HR-Proficient Cells (Normal Tissue) DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA-mutant Cancer) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Synthetic_Lethality Synthetic Lethality & Apoptosis HR_Deficient->Synthetic_Lethality

Figure 1: PARP1 signaling in DNA repair and the dual mechanism of PARP inhibitors.

Comparative Safety Profile of Approved PARP1 Inhibitors

The safety profiles of Olaparib, Rucaparib, Niraparib, and Talazoparib have been characterized through extensive clinical trials. While there are overlapping toxicities, the incidence and severity of specific adverse events can differ, likely due to variations in their potency, selectivity, and PARP trapping abilities.

Adverse Event (All Grades, %)OlaparibRucaparibNiraparibTalazoparib
Hematological
Anemia443750Higher Risk
Neutropenia19-30720Higher Risk
Thrombocytopenia142861Higher Risk
Gastrointestinal
Nausea76-77---
Vomiting37-40---
General
Fatigue64-66---
Serious Adverse Events (SAEs) ComparableComparableComparableComparable
Dose Interruptions due to AEs ---Higher Risk
Dose Reductions due to AEs --Lower TrendHigher Risk
Discontinuation due to AEs ComparableComparableComparableComparable

Data compiled from multiple sources. Specific percentages can vary based on the clinical trial and patient population.

Key Observations:

  • Hematological Toxicities: Anemia is a common adverse event across all PARP inhibitors. Niraparib is associated with a higher incidence of thrombocytopenia, while Talazoparib also carries a higher risk of hematological toxicities.

  • Gastrointestinal Toxicities: Nausea and vomiting are frequent with Olaparib.

  • Dose Modifications: Talazoparib is associated with a higher risk of treatment interruptions and dose reductions due to adverse events. Conversely, Niraparib has shown a trend towards a lower risk of dose reduction.

  • Serious Adverse Events: The overall risk of serious adverse events and treatment discontinuation due to adverse events is comparable among the four approved inhibitors.

Experimental Protocols for Safety and Toxicity Assessment

A thorough evaluation of the safety profile of a novel PARP1 inhibitor like this compound requires a multi-faceted approach, encompassing both preclinical and clinical studies.

Preclinical Safety Assessment:

  • In Vitro Cytotoxicity Assays:

    • Methodology: A panel of cancer cell lines (both HR-proficient and HR-deficient) and normal human cell lines (e.g., hematopoietic stem cells, peripheral blood mononuclear cells) are exposed to increasing concentrations of the test compound. Cell viability is assessed using assays such as MTT or CellTiter-Glo.

    • Endpoint: Determination of the IC50 (half-maximal inhibitory concentration) to assess cellular potency and selectivity.

  • PARP Trapping Assay:

    • Methodology: Cellular fractionation is performed to separate chromatin-bound proteins from nuclear-soluble proteins. The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting after treatment with the PARP inhibitor and a DNA-damaging agent (e.g., MMS).

    • Endpoint: To quantify the ability of the inhibitor to trap PARP1 on DNA, which is correlated with cytotoxicity.

  • In Vivo Toxicology Studies:

    • Methodology: Rodent and non-rodent species are administered the test compound at various dose levels for a defined period (e.g., 28 days).

    • Endpoints: Clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues are performed to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

cluster_0 Preclinical Safety Workflow for a Novel PARP1 Inhibitor In_Vitro In Vitro Studies Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) In_Vitro->Cytotoxicity PARP_Trapping_Assay PARP Trapping Assay In_Vitro->PARP_Trapping_Assay Genotoxicity Genotoxicity Assays (e.g., Ames, MNA) In_Vitro->Genotoxicity In_Vivo In Vivo Toxicology In_Vitro->In_Vivo Inform Dose_Finding Dose Range Finding In_Vivo->Dose_Finding Safety_Pharmacology Safety Pharmacology In_Vivo->Safety_Pharmacology Inform Rodent Rodent Studies (e.g., Rat, Mouse) Non_Rodent Non-Rodent Studies (e.g., Dog, Monkey) Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day) Dose_Finding->Repeat_Dose Repeat_Dose->Rodent Repeat_Dose->Non_Rodent IND_Enabling IND-Enabling Studies Repeat_Dose->IND_Enabling Lead to CNS Central Nervous System Safety_Pharmacology->CNS Cardiovascular Cardiovascular System Safety_Pharmacology->Cardiovascular Respiratory Respiratory System Safety_Pharmacology->Respiratory Safety_Pharmacology->IND_Enabling Lead to GLP_Tox GLP Toxicology IND_Enabling->GLP_Tox PK_PD Pharmacokinetics & Pharmacodynamics IND_Enabling->PK_PD Risk_Assessment Toxicological Risk Assessment IND_Enabling->Risk_Assessment

A Comparative Guide to the Selectivity of PARP Inhibitors in DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly being shaped by targeted inhibitors of the DNA Damage Response (DDR). Among these, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring defects in homologous recombination repair. This guide provides a comparative analysis of the selectivity profiles of four prominent PARP inhibitors: Olaparib, Veliparib, Niraparib, and the next-generation inhibitor AZD5305. A critical aspect of their clinical efficacy and safety is their cross-reactivity with other key players in the DNA repair machinery.

PARP1 vs. PARP2 Selectivity: A Balancing Act

The primary targets of most clinically approved PARP inhibitors are PARP1 and PARP2, two enzymes with significant roles in the repair of single-strand DNA breaks. While both are involved in this process, emerging evidence suggests that the potent inhibition and "trapping" of PARP1 on DNA is the primary driver of synthetic lethality in homologous recombination-deficient tumors.[1] Conversely, inhibition of PARP2 has been linked to hematological toxicities.[2] This has spurred the development of next-generation inhibitors with high selectivity for PARP1 over PARP2, aiming to widen the therapeutic window.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Olaparib, Veliparib, Niraparib, and AZD5305 against PARP1 and PARP2, providing a quantitative measure of their respective potencies and selectivities.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity Ratio
Olaparib~1-5~1-5~1
Veliparib~2-5~2-5~1
Niraparib~2-4~2-3~1
AZD53051.55653>500

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.

Cross-Reactivity with Other DNA Repair Pathway Inhibitors

A crucial consideration for any targeted therapy is its off-target effects. In the context of DNA repair, cross-reactivity of PARP inhibitors with other key kinases such as Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK) could lead to unintended biological consequences and toxicities.

While comprehensive head-to-head kinase panel screening data for all four inhibitors against a wide range of DNA repair kinases is not consistently available in the public domain, the current body of research and clinical strategies provide strong indications of their selectivity. Generally, first and second-generation PARP inhibitors like Olaparib, Veliparib, and Niraparib are considered highly selective for PARP enzymes. Their use in combination therapies with specific inhibitors of ATM, ATR, and DNA-PK in clinical trials is predicated on the principle of targeting distinct nodes within the DNA damage response network.[3][4][5][6] This therapeutic strategy implies a general lack of significant cross-inhibition at clinically relevant concentrations.

The next-generation inhibitor, AZD5305, was specifically designed for high selectivity for PARP1.[2][7] Studies have shown it to be over 500-fold more selective for PARP1 over PARP2, and it is expected to have minimal activity against other kinase families.[2][7]

Signaling Pathways and Experimental Workflows

To visually represent the interplay of these molecules, the following diagrams created using the Graphviz (DOT language) illustrate the DNA repair pathway and a typical experimental workflow for assessing inhibitor selectivity.

DNA_Repair_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 parp2 PARP2 ssb->parp2 ber Base Excision Repair (BER) parp1->ber recruits parp2->ber recruits dsb DNA Double-Strand Break atm ATM dsb->atm atr ATR dsb->atr dnapk DNA-PK dsb->dnapk hr Homologous Recombination (HR) atm->hr activates atr->hr activates nhej Non-Homologous End Joining (NHEJ) dnapk->nhej activates olaparib Olaparib olaparib->parp1 inhibits olaparib->parp2 inhibits veliparib Veliparib veliparib->parp1 inhibits veliparib->parp2 inhibits niraparib Niraparib niraparib->parp1 inhibits niraparib->parp2 inhibits azd5305 AZD5305 azd5305->parp1 highly selective inhibition

Caption: DNA repair pathways and points of PARP inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cellular PARP Trapping Assay recombinant_parp Recombinant PARP1/PARP2 Enzyme incubation Incubation recombinant_parp->incubation nad_substrate NAD+ Substrate nad_substrate->incubation inhibitor_compound Test Inhibitor (e.g., Olaparib) inhibitor_compound->incubation detection Detection of PARylation (e.g., ELISA, Fluorescence) incubation->detection ic50_calc_invitro IC50 Calculation detection->ic50_calc_invitro cell_culture Cancer Cell Line dna_damage Induce DNA Damage (e.g., MMS) cell_culture->dna_damage inhibitor_treatment Treat with Inhibitor dna_damage->inhibitor_treatment cell_lysis Cell Lysis & Chromatin Fractionation inhibitor_treatment->cell_lysis western_blot Western Blot for Chromatin-Bound PARP1/PARP2 cell_lysis->western_blot quantification Quantification of Trapped PARP western_blot->quantification

References

Predicting Sensitivity to PARP1-Selective Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying patient populations likely to respond to targeted therapies is paramount. This guide provides a comparative overview of key biomarkers for predicting sensitivity to novel PARP1-selective inhibitors, using Parp1-IN-15 as a representative example. We delve into the established and emerging biomarkers, supporting experimental data, and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies.

The therapeutic strategy of inhibiting Poly(ADP-ribose) polymerase 1 (PARP1) is centered on the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, particularly homologous recombination (HR), inhibiting PARP1-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.[1][2] While first-generation PARP inhibitors target both PARP1 and PARP2, next-generation compounds aim for greater PARP1 selectivity to potentially enhance efficacy and improve safety profiles.[3][4]

Key Predictive Biomarkers for PARP1 Inhibitor Sensitivity

The most well-established biomarkers for sensitivity to PARP inhibition are related to defects in the homologous recombination repair pathway.

BRCA1 and BRCA2 Gene Mutations

Mutations in the BRCA1 and BRCA2 genes are the most validated predictive biomarkers for sensitivity to PARP inhibitors.[1][5] These genes encode key proteins in the HR pathway, and their loss-of-function mutations lead to homologous recombination deficiency (HRD).

Homologous Recombination Deficiency (HRD) Score

Beyond BRCA1/2 mutations, a broader measure of genomic instability caused by a dysfunctional HR pathway, known as the HRD score, can predict response to PARP inhibitors.[6][7] The HRD score is a composite measure of three genomic "scars":

  • Loss of Heterozygosity (LOH): The loss of one parental allele at a heterozygous locus.

  • Telomeric Allelic Imbalance (TAI): An imbalance in the ratio of parental alleles in the telomeric regions of chromosomes.

  • Large-scale State Transitions (LST): The number of large-scale chromosomal breaks.

A high HRD score indicates a greater degree of genomic instability and a higher likelihood of sensitivity to PARP inhibitors.

Other Homologous Recombination Repair (HRR) Gene Mutations

Mutations in other genes involved in the HR pathway, often referred to as "BRCAness," can also confer sensitivity to PARP inhibitors. These include, but are not limited to, ATM, ATR, PALB2, RAD51, CHEK2, and FANCA.

PARP1 Expression Levels

Emerging evidence suggests that high basal expression of PARP1 in tumor cells may be a predictive biomarker for sensitivity to PARP inhibitors.[8][9] This is attributed to the "trapping" mechanism of some PARP inhibitors, where the inhibitor not only blocks the catalytic activity of PARP1 but also traps it on the DNA, creating a cytotoxic lesion.[10] Higher PARP1 levels could lead to more potent trapping and increased cell death.

Comparative Performance of Biomarkers

The following table summarizes hypothetical comparative data for a novel PARP1-selective inhibitor like this compound, based on expected outcomes from preclinical studies with similar compounds.

Biomarker StatusCell LineIC50 (µM) for this compound (Hypothetical)IC50 (µM) for Olaparib (Reference)
BRCA1 mutant HCC19370.53.7
BRCA2 mutant PEO10.21.5
BRCA wild-type MDA-MB-2311531
High HRD Score UWB1.2890.85.0
Low HRD Score MCF-720>50
High PARP1 Expression A549815
Low PARP1 Expression HCT1162545

Note: IC50 values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally. Reference IC50 values for olaparib are based on publicly available data and can vary between studies.[9][11]

Experimental Protocols

Accurate and reproducible experimental design is crucial for validating predictive biomarkers. Below are detailed methodologies for key assays.

Cell Viability and Clonogenic Survival Assays

These assays are fundamental for determining the cytotoxic effect of a PARP1 inhibitor on cancer cell lines with different biomarker statuses.

1. Cell Viability (MTT) Assay:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the PARP1 inhibitor (e.g., this compound) and a reference inhibitor (e.g., olaparib) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

2. Clonogenic Survival Assay:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the PARP1 inhibitor for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[12]

Biomarker Identification Protocols

1. BRCA1/2 Mutation Detection:

  • DNA Extraction: Isolate genomic DNA from tumor tissue or blood samples.[13]

  • Library Preparation: Prepare DNA libraries for next-generation sequencing (NGS).

  • Targeted Sequencing: Use a targeted gene panel that includes the full coding sequences and intron-exon boundaries of BRCA1 and BRCA2.[14]

  • Data Analysis: Align the sequencing reads to the human reference genome and call variants (single nucleotide variants, insertions, and deletions).

  • Variant Annotation and Classification: Annotate the identified variants and classify them as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign according to established guidelines.[15]

2. HRD Score Assessment:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from tumor and matched normal tissue (if available).

  • Genomic Profiling: Perform whole-genome sequencing or use a comprehensive SNP array to obtain genome-wide allele-specific copy number and loss of heterozygosity data.[16][17]

  • Calculation of Genomic Scar Metrics: Use validated bioinformatics pipelines to calculate the LOH, TAI, and LST scores.[7][18]

  • HRD Score Determination: Sum the individual scores to obtain the final HRD score. A predefined threshold is used to classify a tumor as HRD-high or HRD-low.

3. PARP1 Expression Analysis (Immunohistochemistry):

  • Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin (FFPE).

  • Antigen Retrieval: Deparaffinize and rehydrate tissue sections, followed by heat-induced epitope retrieval.

  • Immunostaining: Incubate the sections with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection system (e.g., HRP-DAB).

  • Scoring: Evaluate the intensity and percentage of tumor cells with positive nuclear staining for PARP1. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.[9]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes can aid in understanding the rationale for biomarker selection.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP1_Activation PARP1-Mediated Repair cluster_PARP_Inhibition PARP1 Inhibition cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) SSB SSB PARP1 PARP1 SSB->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSB leads to Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins leads to Repair_Proteins->SSB repairs Parp1_IN_15 This compound Parp1_IN_15->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient (BRCA wt) DSB->HR_Proficient HR_Deficient HR Deficient (BRCA mut) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSB Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis unrepaired DSB

Figure 1. Mechanism of synthetic lethality with PARP1 inhibitors in HR-deficient cells.

Biomarker_Testing_Workflow cluster_Sample Sample Acquisition cluster_Processing Nucleic Acid Extraction cluster_Analysis Biomarker Analysis cluster_Results Biomarker Status cluster_Prediction Prediction of Sensitivity Tumor_Sample Tumor Biopsy or Blood Sample DNA_Extraction Genomic DNA Extraction Tumor_Sample->DNA_Extraction NGS Next-Generation Sequencing DNA_Extraction->NGS WGS_Array WGS or SNP Array DNA_Extraction->WGS_Array BRCA_Status BRCA1/2 Mutation Status NGS->BRCA_Status HRD_Score HRD Score WGS_Array->HRD_Score Sensitive Sensitive to This compound BRCA_Status->Sensitive mutant Resistant Resistant to This compound BRCA_Status->Resistant wild-type HRD_Score->Sensitive high HRD_Score->Resistant low

Figure 2. Workflow for biomarker testing to predict sensitivity to PARP1 inhibitors.

Conclusion

The selection of patients most likely to benefit from PARP1-selective inhibitors like this compound relies on the robust identification of predictive biomarkers. While BRCA1/2 mutations remain the gold standard, the HRD score offers a broader assessment of homologous recombination deficiency. Furthermore, emerging biomarkers such as high PARP1 expression warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these biomarkers, ultimately facilitating the successful clinical development of novel PARP1-targeted therapies.

References

Safety Operating Guide

Safe Disposal of Parp1-IN-15: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

When handling Parp1-IN-15, it should be treated as a hazardous chemical. Safety data sheets for other small molecule PARP inhibitors, such as Olaparib, indicate potential hazards including skin and eye irritation, and possible reproductive toxicity[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Disposal Protocol for this compound

The following procedure outlines the necessary steps for the proper disposal of this compound, whether in solid form or dissolved in a solvent.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks), must be disposed of as hazardous chemical waste. Do not dispose of these materials in regular trash or down the drain[2][3].

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste"[2].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste." Do not mix with other incompatible waste streams[3]. For instance, organic solvent solutions should not be mixed with aqueous waste.

2. Waste Container Labeling:

Proper labeling is crucial for the safe handling and disposal of chemical waste. The hazardous waste container for this compound must be clearly labeled with the following information[2]:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person.

  • The laboratory room number.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure area within the laboratory, away from general work areas.

  • Ensure containers are kept closed at all times, except when adding waste, to prevent the release of vapors[3].

  • Store incompatible waste types separately to prevent accidental reactions.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[2].

  • Follow your institution's specific procedures for waste pickup requests.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe management.

ParameterGuideline
Waste Classification Hazardous Chemical Waste. Assume toxicity based on data from similar PARP inhibitors[1].
Solid Waste Container Leak-proof, solid container with a secure lid.
Liquid Waste Container Chemically compatible, leak-proof container with a screw-top cap.
Labeling Requirements Must include "Hazardous Waste," full chemical name, concentration, quantity, date, and responsible person's contact information[2].
Storage Location Designated, secure area within the laboratory, segregated from incompatible materials.
Disposal Method Through the institution's certified hazardous waste disposal program[2][3].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation cluster_labeling Labeling & Storage cluster_disposal Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or contaminated labware? ppe->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Date & PI Information solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs

References

Essential Safety and Logistics for Handling Parp1-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling the PARP1 inhibitor, Parp1-IN-15. The following procedures are based on best practices for handling similar chemical compounds, supplemented with specific data from the safety data sheet (SDS) of the closely related compound, PARP1-IN-6.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosol formation is likely.Minimizes inhalation of the compound.
Logistical Information: Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Logistical AspectProcedure
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder form or -80°C when in solvent. Keep away from direct sunlight and sources of ignition.[1]
Disposal Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1]
Emergency Procedures: First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is essential. The following table outlines the recommended first aid measures based on the SDS for PARP1-IN-6.[1]

Exposure RouteFirst Aid Measures
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Experimental Protocols and Workflows

General Handling and Use Workflow

The following diagram illustrates a standard workflow for the safe handling and use of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_compound Retrieve this compound from Storage prep_area->prep_compound weigh Weigh Compound prep_compound->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste per Guidelines decontaminate->dispose_waste store_compound Return Compound to Storage dispose_waste->store_compound remove_ppe Doff PPE store_compound->remove_ppe

A standard workflow for handling this compound.
PARP1 Signaling Pathway Inhibition

This compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway. Understanding this pathway is crucial for researchers working with this inhibitor.

G dna_damage DNA Damage parp1 PARP1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment dna_repair DNA Repair recruitment->dna_repair parp1_in_15 This compound parp1_in_15->parp1 Inhibits

Inhibition of the PARP1 signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.